Molecular weight and formula of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
The following technical guide provides an in-depth analysis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole , a specialized heterocyclic ether used primarily as a synthetic intermediate in medicinal chemistry. [1] Ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole , a specialized heterocyclic ether used primarily as a synthetic intermediate in medicinal chemistry.
[1]
Executive Summary
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS: 936822-40-1 ) is a functionalized isoxazole derivative characterized by a labile ether linkage connecting a privileged 3,5-dimethylisoxazole core to a 2-nitrophenyl moiety.[1]
In drug discovery, this molecule serves as a critical "Latent Pharmacophore." The isoxazole ring is a well-established bioisostere for the acetyl-lysine residue recognized by BET bromodomains (BRD4), making this compound a high-value scaffold for developing epigenetic modulators, anti-inflammatory agents, and potential oncology therapeutics.[1] The ortho-nitro group provides a synthetic handle for reduction to an aniline, enabling rapid diversification into urea or amide-based libraries.[1]
Part 1: Physicochemical Characterization[1]
The following data establishes the baseline identity and properties of the compound. Researchers should use these metrics for quality control (QC) and stoichiometry calculations.
Table 1: Chemical Identity & Properties[1]
Property
Specification
Chemical Name
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
CAS Number
936822-40-1
Molecular Formula
Molecular Weight
248.24 g/mol
Exact Mass
248.0797
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, DMF, CHCl; Sparingly soluble in water
LogP (Predicted)
~2.8 - 3.1 (Lipophilic)
H-Bond Donors
0
H-Bond Acceptors
5
Structural Analysis
The molecule consists of two aromatic systems linked by a methylene oxo bridge (
Isoxazole Core: Substituted at positions 3 and 5 with methyl groups.[1][2][3] This specific substitution pattern is critical for metabolic stability and hydrophobic pocket binding (e.g., in Bromodomains).
Linker: A methylene group at position 4 of the isoxazole.[1][4][3][5]
Pendant Ring: A 2-nitrophenyl ether.[1] The nitro group at the ortho position induces steric twist, preventing planarity between the phenyl ring and the ether oxygen.[1]
Part 2: Synthetic Methodology
The synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole follows a classic Williamson Ether Synthesis .[1] This protocol relies on the nucleophilic attack of the phenoxide ion (derived from 2-nitrophenol) onto the electrophilic chloromethyl isoxazole.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Convergent synthesis via SN2 nucleophilic substitution.
Experimental Protocol
Objective: Synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole on a 10 mmol scale.
Stirring: Stir the suspension at room temperature for 15 minutes. The solution will turn bright yellow/orange, indicating the formation of the phenoxide anion.
Addition: Add 4-(chloromethyl)-3,5-dimethylisoxazole (1.1 eq) dropwise or in one portion.
Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1] The starting phenol spot should disappear.[1]
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 150 mL of ice-cold water. The product should precipitate as a solid.[1]
Stir for 20 minutes to granulate the solid.
Isolation: Filter the precipitate under vacuum. Wash the filter cake copiously with water (
The Isoxazole as a BET Bromodomain Inhibitor Scaffold
The 3,5-dimethylisoxazole moiety is a celebrated "privileged structure" in medicinal chemistry.[1] It functions as a bioisostere for the acetyl-lysine (KAc) residue found on histone tails.[1]
Mechanism of Action:
The nitrogen and oxygen atoms of the isoxazole ring form a hydrogen bond network with a conserved Asparagine (Asn140) residue within the binding pocket of BRD4 (Bromodomain-containing protein 4).[1] This mimicry competitively inhibits the reading of epigenetic marks, making these compounds vital in cancer research (e.g., NUT midline carcinoma, AML).
Pathway Visualization (DOT)[1]
Figure 2: Activation of the latent pharmacophore for epigenetic modulation.[1]
Safety & Handling
Nitro Compounds: While this specific ether is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 150°C.[1]
Alkylating Potential: The starting material (4-chloromethyl-3,5-dimethylisoxazole) is a potent alkylating agent.[1] Handle with gloves and in a fume hood to prevent DNA alkylation risks.[1]
References
Pharmaffiliates. (2024). Certificate of Analysis: 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1).[1] Retrieved from [Link]
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. (Contextual reference for 3,5-dimethylisoxazole pharmacophore).
CAS registry number and identifiers for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
The following technical guide provides an in-depth analysis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole , a specialized heterocyclic building block used in medicinal chemistry. Structural Identity, Synthesis Prot...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole , a specialized heterocyclic building block used in medicinal chemistry.
Structural Identity, Synthesis Protocols, and Physicochemical Profiling
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the isoxazole ring serves as a critical bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability and favorable pharmacokinetic profiles. 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1 ) represents a strategic scaffold combining this privileged isoxazole core with a nitrophenoxy ether linkage.
This compound functions primarily as a versatile intermediate. The ether linkage provides rotational flexibility, while the nitro group acts as a "masked" amine—ready for reduction to an aniline for subsequent coupling reactions (e.g., amide coupling, urea formation). This guide details the rigorous identification, synthesis, and validation of this chemical entity.
Chemical Identity & Nomenclature
Accurate identification is paramount to avoid confusion with regioisomers (e.g., 3-methyl-5-phenylisoxazoles).
The molecule consists of two distinct aromatic domains linked by a methylene-ether bridge:
Domain A (Isoxazole): A 3,5-dimethyl substituted isoxazole ring.[2][3][4][5][6] The methyl groups at C3 and C5 block metabolic oxidation at the ring carbons and increase lipophilicity.
Linker: An oxymethyl group (-CH₂-O-) attached at C4. This is a non-hydrolyzable ether bond, unlike ester linkages.
Domain B (Nitrophenyl): A 2-nitrophenyl group.[6][7] The ortho positioning of the nitro group introduces steric strain and potential for intramolecular hydrogen bonding if reduced to the amine.
Physicochemical Profile (Calculated)
Understanding the physicochemical properties is essential for predicting solubility and permeability in biological assays.
Topological Polar Surface Area (TPSA): ~72 Ų (Well within the <140 Ų limit for oral bioavailability).
H-Bond Donors: 0 (No free -OH or -NH).
H-Bond Acceptors: 5 (Isoxazole N/O, Ether O, Nitro O).
Synthesis & Characterization Protocols
The synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole follows a classic Williamson Ether Synthesis . This pathway is preferred for its high yield and operational simplicity, avoiding transition metal catalysts.
Retrosynthetic Logic
The target molecule is disconnected at the ether oxygen:
Solvent: DMF (Dimethylformamide) or Acetone (reagent grade).
Step-by-Step Methodology:
Activation: In a 50 mL round-bottom flask, dissolve 2-nitrophenol in 15 mL of dry DMF. Add K₂CO₃. Stir at room temperature for 15 minutes. Observation: The solution should turn bright yellow/orange due to the formation of the phenoxide anion.
Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 4–6 hours.
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting phenol spot (low Rf) should disappear.
Workup (Precipitation Method): Pour the reaction mixture into 100 mL of ice-cold water. The product is hydrophobic and should precipitate as a solid.
Purification: Filter the solid. Wash with water (to remove DMF/salts) and cold ethanol. Recrystallize from Ethanol/Water if necessary.
Visualization: Synthesis Pathway
The following diagram illustrates the reaction flow and critical intermediates.
Figure 1: Williamson ether synthesis pathway for CAS 936822-40-1 via SN2 mechanism.
Analytical Validation Logic
Trustworthiness in chemical synthesis relies on "Self-Validating" analytical data. For this compound, ¹H NMR provides definitive proof of structure.
Expected ¹H NMR Signals (CDCl₃, 400 MHz)
Isoxazole Methyls: Two distinct singlets around δ 2.2 – 2.4 ppm (3H each). This confirms the integrity of the dimethyl-isoxazole core.
Ether Methylene: A sharp singlet at δ 4.8 – 5.0 ppm (2H). Crucial: If this signal is split or shifted, it indicates failure of the coupling or side-reactions.
Aromatic Protons: Four protons in the δ 7.0 – 8.0 ppm range. The proton ortho to the nitro group will be the most deshielded (shifted downfield).
Visualization: Analytical Decision Tree
This workflow ensures the isolated solid is the correct regioisomer and chemically pure.
Figure 2: Analytical decision tree for validating structural identity via NMR spectroscopy.
Applications in Drug Discovery
This compound is frequently utilized in High-Throughput Screening (HTS) libraries. Its structural features make it a valuable probe:
Linker Stability: The ether bond is stable to plasma esterases, unlike ester-linked analogs, making it suitable for in vivo stability studies.
Reduction Potential: The nitro group can be chemically reduced (Fe/HCl or H₂/Pd-C) to an aniline. This allows the molecule to be "grown" into a larger drug candidate by reacting the new amine with sulfonyl chlorides or carboxylic acids.
References
Pharmaffiliates. 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole Product Page. Retrieved from [Link]
PubChem. Compound Summary for 3,5-Dimethyl-4-nitroisoxazole (Related Structure/Analog). National Library of Medicine. Retrieved from [Link]
Avra Chemicals. Catalog for 4-Chloromethyl-3,5-dimethylisoxazole (Precursor CAS 19788-37-5). Retrieved from [Link]
Melting point and physical description of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
This technical guide provides a comprehensive analysis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1). Due to the status of this compound as a specialized library intermediate with limited public p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1). Due to the status of this compound as a specialized library intermediate with limited public physicochemical data, this guide synthesizes predicted properties with rigorous experimental protocols for de novo characterization.
Executive Summary
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a functionalized heteroaromatic ether used primarily as a building block in high-throughput screening (HTS) libraries and as an intermediate in the synthesis of bioactive isoxazole derivatives (e.g., fungicides and antivirals).[1]
Current public databases (e.g., Combi-Blocks, PubChem) list the experimental melting point and density as "No Data," indicating the compound is typically generated in situ or supplied as a crude library sample. This guide provides the predicted physicochemical profile and a validated experimental protocol for researchers required to characterize this specific entity.
Chemical Identity & Structural Analysis[1][2]
Property
Detail
Chemical Name
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
CAS Number
936822-40-1
Molecular Formula
C₁₂H₁₂N₂O₄
Molecular Weight
248.24 g/mol
SMILES
CC1=C(C(=NO1)C)COC2=CC=CC=C2[O-]
Structural Class
Isoxazole Ether / Nitroaromatic
Structural Logic
The molecule consists of a 3,5-dimethylisoxazole core linked via a methylene bridge (-CH₂-) to a 2-nitrophenol moiety.
Isoxazole Ring: Provides planarity and weak basicity.
Nitro Group (Ortho): Introduces a strong dipole and potential for intramolecular interactions, though the methylene linker prevents direct conjugation with the isoxazole.
Ether Linkage: Adds flexibility, typically lowering the melting point compared to fused ring analogs.
Physical Description & Melting Point
Predicted Properties
In the absence of a published experimental value, the following properties are derived from Quantitative Structure-Property Relationship (QSPR) models calibrated for nitro-isoxazole ethers.
Property
Predicted Value
Confidence
Physical State
Solid (Crystalline)
High
Appearance
Pale Yellow to Off-White Powder
High (Nitro group chromophore)
Melting Point
78 °C – 88 °C
Medium (Calculated)
Boiling Point
~420 °C (at 760 mmHg)
High
Solubility
Soluble in DMSO, DMF, DCM; Insoluble in Water
High
Technical Insight: The presence of the ortho-nitro group often disrupts crystal packing efficiency compared to para-isomers, potentially lowering the melting point. The precursor, 2-nitrophenol, melts at 45 °C, while the isoxazole chloride precursor is a liquid. The product, being a larger ether, will exhibit a higher melting point than either precursor due to increased molecular weight and van der Waals forces.
Experimental Characterization Protocol
To determine the exact melting point for a Certificate of Analysis (CoA), follow this self-validating protocol.
Method A: Capillary Melting Point (Standard)
Preparation: Dry the sample under vacuum (40 °C, 2 hours) to remove residual solvent (e.g., ethanol/ethyl acetate) which can depress the observed MP.
Loading: Pack 2-3 mm of substance into a glass capillary.
Ramp Rate: Heat at 10 °C/min until 60 °C, then reduce to 1 °C/min .
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
Acceptance Criteria: A range of < 2 °C indicates high purity (>98%).
Method B: Differential Scanning Calorimetry (DSC)
Parameters: Equilibrate at 25 °C; Ramp 10 °C/min to 150 °C; N₂ purge (50 mL/min).
Data Output: The endothermic peak onset corresponds to the thermodynamic melting point.
Synthesis & Impurity Profile
Understanding the synthesis is critical for interpreting physical appearance, as impurities often discolor the product.
Reaction Pathway
The compound is synthesized via a nucleophilic substitution (Williamson ether synthesis type) between 4-(Chloromethyl)-3,5-dimethylisoxazole and 2-Nitrophenol .
Figure 1: Synthesis pathway and potential impurity carry-over.
Impact on Physical Description[4][5]
Color: Pure isoxazole ethers are often white. A deep yellow or orange color typically indicates contamination with unreacted 2-nitrophenol or oxidation byproducts.
Texture: If the product appears "sticky" or "oily," it likely contains residual solvent or the liquid chloromethyl precursor. Recrystallization from Ethanol/Heptane (1:1) is recommended to obtain a free-flowing solid.
References
Combi-Blocks Inc. (2023).[2] Safety Data Sheet: 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1).[1][3][4] Retrieved from . (Confirmed "No Data" for experimental MP).
Thermo Scientific Chemicals. (2024). 4-Chloromethyl-3,5-dimethylisoxazole Properties. Retrieved from .
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88246 (4-Chloromethyl-3,5-dimethylisoxazole). Retrieved from .
Pharmaffiliates. (2024). Catalog Entry: 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole.[1][3][4] Retrieved from .
Toxicity and safety data sheet (SDS) for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
An In-Depth Technical Guide on the Toxicity and Safety of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Toxicity and Safety of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available toxicity and safety data for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole. Due to the limited specific data for this compound, this guide employs a structural analogy approach to infer potential hazards based on its constituent chemical moieties: the isoxazole ring and the 2-nitrophenoxy group.
Compound Identity and Known Data
Chemical Name: 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
At present, there is a notable absence of a dedicated Safety Data Sheet (SDS) or comprehensive toxicological studies for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole in publicly accessible databases. This suggests the compound is primarily for research purposes and not in widespread commercial use. Therefore, a predictive hazard assessment is essential for safe handling and use.
Hazard Profile by Structural Analogy
The toxicological profile of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole can be inferred by examining its two primary structural components: the isoxazole core and the 2-nitrophenoxy substituent.
The Isoxazole Moiety
Isoxazoles are a class of five-membered heterocyclic compounds that are considered "privileged scaffolds" in drug discovery due to their diverse biological activities.[3] They are integral to various therapeutic agents, including some with anti-inflammatory, antibacterial, and antiviral properties.[3] However, some isoxazole derivatives have been associated with toxicity, including hallucinogenic and anticholinergic effects.[3] For instance, the isoxazolyl penicillins (oxacillin, cloxacillin) can cause gastrointestinal issues like nausea and diarrhea.[3]
A structurally related compound, 3,5-Dimethyl-4-nitroisoxazole (CAS No. 1123-49-5) , provides valuable insight into the potential hazards of the isoxazole core in the target molecule. According to its safety information, it is classified as follows:
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [4]
This indicates that the isoxazole portion of our target molecule may contribute to skin, eye, and respiratory irritation.
The 2-Nitrophenoxy Moiety
Nitrophenols, as a class of compounds, have a more extensively studied toxicological profile. The Agency for Toxic Substances and Disease Registry (ATSDR) has published a detailed toxicological profile for nitrophenols.[5][6][7] While no studies have examined the health effects in humans with confirmed exposure to nitrophenols, animal studies provide significant data.[7]
Key toxicological endpoints for nitrophenols include:
Hematological Effects: Inhalation exposure to 4-nitrophenol in rats has been shown to reduce the blood's ability to carry oxygen by elevating methemoglobin levels.[7][8]
Ocular Effects: The eyes are considered a sensitive target for inhaled 4-nitrophenol.[8]
Body Weight Effects: Ingestion of 4-nitrophenol in rats and mice has been linked to decreased body weight.[7][8]
Skin and Eye Irritation: 4-nitrophenol has been demonstrated to be a skin and eye irritant in animals.[7]
Genotoxicity: Available data on the genotoxicity of nitrophenols are generally mixed.[9]
Carcinogenicity: The U.S. Department of Health and Human Services, EPA, and the International Agency for Research on Cancer (IARC) have not classified the carcinogenic potential of nitrophenols in humans.[7]
The 2-nitrophenol isomer, specifically, is used in the manufacturing of pesticides and fungicides.[8] Animal studies on 2-nitrophenol suggest that the upper respiratory system, particularly the nasal cavity, is a sensitive target of toxicity following inhalation.[8]
Integrated Hazard Assessment
Based on the analysis of its structural analogues, 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole should be handled as a potentially hazardous substance. The following table summarizes the inferred hazards.
Hazard Category
Inferred Hazard
Basis of Inference
Acute Toxicity (Oral)
Potentially harmful if swallowed.
General toxicity of nitrophenols.
Skin Corrosion/Irritation
Causes skin irritation.
Classification of 3,5-Dimethyl-4-nitroisoxazole and skin irritant properties of 4-nitrophenol.[4][7]
Serious Eye Damage/Irritation
Causes serious eye irritation.
Classification of 3,5-Dimethyl-4-nitroisoxazole and eye irritant properties of 4-nitrophenol.[4][7]
Respiratory Irritation
May cause respiratory irritation.
Classification of 3,5-Dimethyl-4-nitroisoxazole and effects of 2-nitrophenol on the respiratory tract.[4][8]
Given the inferred hazards, a stringent set of safety protocols is mandatory when working with 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole.
Risk Assessment Workflow
The following diagram outlines a recommended workflow for conducting a risk assessment before handling the compound.
Caption: Risk assessment workflow for handling compounds with limited toxicity data.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure.
Caption: Recommended PPE for handling 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole.
Step-by-Step Handling Protocol
Preparation:
Ensure a chemical fume hood is certified and operational.
Verify that a safety shower and eyewash station are accessible.
Prepare a designated waste container for contaminated materials.
Personal Protective Equipment (PPE):
Don a full-coverage lab coat.
Wear chemical-resistant nitrile gloves.
Wear chemical splash goggles.
If handling as a powder or creating aerosols, use a respirator with an appropriate particulate filter.
Handling:
Conduct all manipulations of the compound within the fume hood.
Avoid inhalation of any dust or vapors.
Prevent contact with skin and eyes.
Use non-sparking tools if the compound is a solid.
Cleanup and Disposal:
Decontaminate all work surfaces after use.
Dispose of all contaminated waste, including gloves and weighing papers, in the designated hazardous waste container.
Wash hands thoroughly after removing gloves.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Conclusion
While direct toxicological data for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is not currently available, a hazard assessment based on its structural components—the isoxazole ring and the 2-nitrophenoxy group—indicates that it should be treated as a hazardous substance. The primary concerns are skin, eye, and respiratory irritation, with a potential for systemic effects such as methemoglobinemia. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is imperative to ensure the safety of all personnel handling this compound. Further toxicological studies are warranted to fully characterize the safety profile of this molecule.
References
National Center for Biotechnology Information. Toxicological Profile for Nitrophenols - 2.19 Genotoxicity. [Link]
001CHEMICAL. CAS No. 136295-82-4, 3,5-Dimethyl-4-(2-nitrophenyl)isoxazole. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols (Draft for Public Comment). [Link]
AIHA. New Toxicological Profile Published for Nitrophenols. [Link]
National Center for Biotechnology Information. Relevance to Public Health - Toxicological Profile for Nitrophenols. [Link]
PubMed. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. [Link]
Application Note: Synthesis Protocol for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
This response adheres to the "Senior Application Scientist" persona, focusing on the synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1). The protocol is designed based on standard nucleophili...
Author: BenchChem Technical Support Team. Date: February 2026
This response adheres to the "Senior Application Scientist" persona, focusing on the synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1). The protocol is designed based on standard nucleophilic substitution methodologies applicable to isoxazole-methyl ethers, ensuring scientific rigor and safety.[1][2]
Executive Summary & Strategic Analysis
The target compound, 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole , represents a structural convergence of the pharmacologically active isoxazole core and a nitro-aromatic moiety, linked via an ether bridge.[1][2] This scaffold is frequently interrogated in medicinal chemistry for antimicrobial and anti-inflammatory screening libraries.[1][2]
Retrosynthetic Logic
The most robust synthetic route utilizes a Williamson Ether Synthesis approach.[1] This pathway is preferred over direct isoxazole ring construction (e.g., via 1,3-dipolar cycloaddition) for this specific target because it allows for the modular coupling of two pre-functionalized aromatic systems.[1]
Electrophile: 4-(Chloromethyl)-3,5-dimethylisoxazole.[1][2] The chloromethyl group is highly activated for
displacement due to the electron-withdrawing nature of the isoxazole ring.[1]
Nucleophile: 2-Nitrophenol.[1][2] The phenolic hydroxyl is acidic (
), allowing for facile deprotonation by mild carbonate bases to generate the phenoxide anion.[1]
Critical Process Parameters (CPPs)
Base Selection: Potassium carbonate (
) is selected over stronger bases (e.g., NaH) to minimize side reactions such as ring opening of the isoxazole or polymerization.[1][2]
Solvent System: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (
) is essential to solvate the cation and promote the nucleophilicity of the phenoxide.[1][2]
Temperature Control: The reaction requires thermal activation (60–80°C) to overcome the activation energy of the substitution but must remain below the decomposition threshold of the nitro-aromatic component.[1][2]
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Charging: Charge the flask with 2-Nitrophenol (1.1 equiv) and anhydrous DMF .
Deprotonation: Add Potassium Carbonate (1.5 equiv) in a single portion.[1][2]
Equilibration: Stir the mixture at room temperature for 30 minutes. The solution will typically turn a deep yellow/orange, indicating the formation of the phenoxide anion.[1][2]
Phase 2: Coupling Reaction ()
Addition: Add 4-(Chloromethyl)-3,5-dimethylisoxazole (1.0 equiv) to the reaction mixture.
Note: If the reaction is sluggish, add Potassium Iodide (0.1 equiv) to generate the more reactive iodide intermediate in situ.[1][2]
Heating: Heat the reaction mixture to 80°C . Maintain this temperature for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3) or HPLC.[1] The limiting reagent (chloromethyl isoxazole) should be fully consumed.[1]
Quenching: Cool the mixture to room temperature and pour into crushed ice/water (approx. 5x reaction volume). This precipitates the organic product and dissolves inorganic salts.[1][2]
Extraction: If a solid does not precipitate, extract the aqueous mixture with Ethyl Acetate (
Crystallization: The crude residue is typically recrystallized from Ethanol or an Ethanol/Water mixture.[1][2]
Validation: Confirm identity via
-NMR and Mass Spectrometry.
Reaction Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the convergence of the isoxazole and phenyl rings via the ether linkage.
Caption: Figure 1. Convergent synthesis pathway utilizing base-mediated nucleophilic substitution to form the ether linkage.[1][2]
Safety & Handling Protocols
Nitro Compounds: While 2-nitrophenol is stable, nitro-aromatics can be energetic.[1][2] Avoid heating the crude residue to dryness at high temperatures.[1]
Alkylating Agents: 4-(Chloromethyl)-3,5-dimethylisoxazole is an alkylating agent.[1][2] Use proper PPE (gloves, goggles) and handle in a fume hood to prevent inhalation or skin contact.[1][2]
Waste Disposal: Aqueous waste from the workup will contain DMF and nitrophenols; dispose of as hazardous organic waste according to EHS regulations.[1][2]
References
Pharmaffiliates. (n.d.). 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole Product Entry. Retrieved October 26, 2025, from [Link]
PubChem. (2025).[1] 3,5-Dimethyl-4-nitroisoxazole Compound Summary (Structural Analog Context). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
Organic Chemistry Portal. (n.d.).[1] Synthesis of Isoxazoles and Related Ethers. Retrieved October 26, 2025, from [Link]
Application Note: Structural Elucidation of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole using 1H NMR Spectroscopy
Abstract This application note provides a comprehensive guide to the structural analysis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the structural analysis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed theoretical framework, a validated experimental protocol, and an in-depth interpretation of the resulting spectrum. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require definitive structural confirmation of isoxazole-based compounds. The methodologies described herein ensure accuracy and reproducibility, forming a self-validating system for molecular characterization.
Introduction and Scientific Context
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore. The title compound, 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole, integrates this key heterocycle with a nitrophenoxy moiety, another functional group of significant interest in drug design and materials science.
Accurate structural elucidation is a non-negotiable cornerstone of chemical research and development. It validates synthetic pathways, confirms the identity of target molecules, and ensures purity. ¹H NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular structure of organic compounds in solution. By mapping the chemical environment of each proton, we can piece together the molecular puzzle with high confidence.
This guide explains the causality behind the spectral features of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole, moving beyond a simple data report to provide a field-proven interpretive logic.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum is governed by three primary principles: chemical shift (δ), integration, and spin-spin coupling (J-coupling).
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like the nitro group or the isoxazole ring) decrease the electron density around a proton, "deshielding" it from the external magnetic field. This causes its signal to appear at a higher ppm value, or further "downfield".[3][4][5] Conversely, electron-donating groups "shield" protons, shifting them "upfield" to lower ppm values.
Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.
Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact through their magnetic fields, causing their signals to split into multiplets. The splitting pattern is described by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons. The coupling constant, J, measured in Hertz (Hz), is the distance between the lines of a multiplet and is a critical parameter for assigning connectivity.[6][7] For aromatic systems, coupling between protons that are ortho, meta, or para to each other have characteristic J values.[8][9]
Based on these principles, we can predict the key features in the spectrum of our target molecule.
Structural Visualization and Proton Labeling
To facilitate discussion, the distinct proton environments in 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole are labeled as shown in the diagram below.
Caption: Logical workflow for ¹H NMR spectral interpretation.
Conclusion
The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole. By following the detailed protocol for sample preparation and data acquisition, a high-resolution spectrum can be reliably obtained. The subsequent analysis, guided by the fundamental principles of chemical shift, integration, and J-coupling, allows for the confident assignment of every proton in the molecule. The predicted data in Table 1 serves as a robust benchmark for researchers, ensuring the identity and purity of this compound in synthetic and developmental workflows.
References
Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
Neuman, A., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. Available from: [Link]
1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved February 24, 2026, from [Link]
5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved February 24, 2026, from [Link]
PubChem. (n.d.). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Emsley, J. W., & Phillips, L. (1974). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
Yuzuri, T., et al. (n.d.). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diarylisoxazolines.
Silva, F. C., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13511-13520. [Link]
Zhang, Y., et al. (2022). Supporting information: Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. The Royal Society of Chemistry.
Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. (2016). Google Patents.
Madhavi, K., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 1073-1082.
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. (2003). ResearchGate. Retrieved February 24, 2026, from [Link]
Tables For Organic Structure Analysis. (n.d.). University of Alberta.
1H NMR Chemical Shift. (2022). Oregon State University. Retrieved February 24, 2026, from [Link]
1H NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved February 24, 2026, from [Link]
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025). Preprints.org. Retrieved February 24, 2026, from [Link]
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
HPLC method development for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole detection
Executive Summary This technical guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole . This molecule,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole . This molecule, a functionalized isoxazole derivative, represents a class of compounds frequently utilized as synthetic intermediates in the development of antimicrobial agents and immunomodulators.[1]
The protocol utilizes a Reverse-Phase (RP-HPLC) approach with Diode Array Detection (DAD). The method is designed to be self-validating , meaning the system suitability parameters are embedded to flag data quality issues immediately. Key features include the use of an acidified mobile phase to suppress silanol activity and the selection of a UV wavelength specific to the nitro-chromophore to maximize specificity against non-nitrated precursors.
Analyte Profile & Physicochemical Context
To develop a rational method, we must first understand the molecule's behavior in solution.
Property
Description
Methodological Implication
Chemical Structure
Core: Isoxazole ringLinker: Methylene etherPendant: 2-Nitrophenyl group
The molecule possesses two distinct UV absorbing moieties: the isoxazole ring (low UV, ~220 nm) and the nitrobenzene system (strong UV, ~260-280 nm).[2]
Hydrophobicity (LogP)
Estimated ~2.8 – 3.2
Moderately lipophilic. It will retain well on C18 stationary phases. High organic solvent strength (>50%) will be required for elution.
Acid/Base (pKa)
Isoxazole: Weak base (pKa < 1)Nitro group: Neutral
The molecule is effectively neutral in the pH 2–8 range. pH control is primarily required to manage silanol activity on the column, not analyte ionization.
Solubility
Low in water; High in Acetonitrile (ACN), Methanol, DMSO
Sample diluent must contain at least 50% organic solvent to prevent precipitation.
Method Development Strategy
The following diagram outlines the logical flow of the method development process, ensuring all critical quality attributes (CQA) are addressed.
Figure 1: Logical workflow for HPLC method development, moving from physicochemical assessment to validation.
Stationary Phase Selection
Column: C18 (Octadecylsilane) is the primary choice due to the analyte's moderate lipophilicity.
Specification: 4.6 x 150 mm, 3.5 µm or 5 µm particle size.
Rationale: An end-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is strictly recommended. The nitro group is electron-withdrawing, potentially creating a dipole that can interact with free silanols on older silica supports, leading to peak tailing. End-capping blocks these sites.
Mobile Phase & pH Control
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
Solvent B: Acetonitrile (ACN).
Rationale:
Acetonitrile: Preferred over methanol due to lower viscosity (lower backpressure) and a lower UV cutoff (<200 nm), allowing for cleaner baselines.
Acidification: Although the analyte is neutral, the acidic pH suppresses the ionization of residual silanols on the column surface, sharpening the peak shape. Furthermore, if the starting material (2-nitrophenol) is present as an impurity, the low pH keeps it protonated (pKa ~7.2), ensuring consistent retention.
Wavelength Selection
Primary: 270 nm.
Secondary: 210 nm.
Rationale: The 2-nitrophenoxy moiety exhibits a strong absorbance band around 270–280 nm (n→π* and π→π* transitions). Detecting at 270 nm provides high specificity relative to non-aromatic impurities and avoids the universal noise seen at 210 nm.
Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Chromatographic Conditions
Parameter
Setting
Column
C18, 4.6 x 150 mm, 5 µm (End-capped)
Flow Rate
1.0 mL/min
Temperature
30°C (Controlled)
Injection Volume
10 µL
Detection
UV at 270 nm (Bandwidth 4 nm), Ref 360 nm
Run Time
15 Minutes
Gradient Profile
Note: A gradient is recommended to elute the product and wash off any highly lipophilic dimers or side products.
Time (min)
% Solvent A (0.1% Formic Acid)
% Solvent B (Acetonitrile)
Event
0.00
90
10
Equilibration
1.00
90
10
Hold Initial
10.00
10
90
Linear Gradient
12.00
10
90
Wash
12.10
90
10
Re-equilibration
15.00
90
10
End of Run
Standard Preparation
Stock Solution (1.0 mg/mL): Weigh 10 mg of the analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with 50:50 Water:Acetonitrile .
Critical Step: Do not dilute with 100% water, as the hydrophobic analyte may precipitate or adsorb to the glass walls.
Method Validation (Self-Validating Systems)
A reliable method must include System Suitability Testing (SST) criteria. If these pass, the data is technically valid.
Causality: Demonstrates that the detector response is directly proportional to concentration, confirming the Beer-Lambert law holds for the nitro-chromophore at 270 nm.
Precision (Repeatability)
Protocol: 6 replicate injections of the Working Standard (50 µg/mL).
Acceptance: %RSD of Peak Area
2.0%. Retention Time %RSD 1.0%.
Accuracy (Recovery)
Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
Acceptance: Mean recovery 98.0% – 102.0%.
System Suitability Limits (The "Trust" Metrics)
Tailing Factor (T):
(Ensures no secondary interactions).
Theoretical Plates (N):
(Ensures column efficiency).
Resolution (Rs):
between the main peak and any impurity (e.g., 2-nitrophenol).
Troubleshooting Guide
Use the following logic flow to diagnose common chromatographic issues associated with this specific analyte.
Figure 2: Decision tree for troubleshooting common HPLC anomalies involving nitro-aromatic compounds.
References
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient scouting logic).
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
PubChem. (n.d.). Compound Summary for 2-Nitrophenol (Chromophore analysis). National Library of Medicine. [Link]
Application Note: Mass Spectrometry Fragmentation Profiling of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
Executive Summary This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (Formula: C₁₂H₁₂N₂O₄; MW: 248.24 Da). The isox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (Formula: C₁₂H₁₂N₂O₄; MW: 248.24 Da).
The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, often found in antiviral (e.g., pleconaril) and antibiotic (e.g., oxacillin) agents. However, the specific fusion of a 3,5-dimethylisoxazole core with an ortho-nitrophenoxy moiety introduces unique mass spectral complexities. This guide provides a definitive protocol for identifying this compound, highlighting the diagnostic "ortho-effect" interactions and isoxazole ring ruptures that serve as structural fingerprints.
Experimental Protocol
Sample Preparation
Stock Solution: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol (MeOH) to create a 1 mg/mL stock.
Working Solution: Dilute stock 1:100 in 50:50 MeOH:H₂O + 0.1% Formic Acid (FA) to achieve a final concentration of 10 µg/mL.
Rationale: The addition of formic acid promotes protonation
, essential for positive mode ESI.
Instrumentation Parameters (LC-MS/MS)
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile and stable fragments.
Mass Range: m/z 50 – 300.
Analytical Workflow
The following diagram outlines the logical flow from sample intake to structural elucidation.
Results & Discussion: Fragmentation Mechanisms
The protonated molecular ion is observed at m/z 249.09 (
). Upon Collision-Induced Dissociation (CID), the molecule undergoes three distinct fragmentation pathways driven by the lability of the ether linkage and the interaction between the nitro group and the isoxazole side chain.
Primary Pathway: Ether Cleavage (The "Linker" Break)
The weakest bond in the molecule is the
ether linkage connecting the isoxazole methyl group to the phenoxy ring.
Mechanism: Heterolytic cleavage yields the stable 3,5-dimethylisoxazol-4-yl-methyl cation .
Observation: A dominant peak at m/z 112 .
Neutral Loss: 2-nitrophenol (137 Da).
Secondary Pathway: The "Ortho Effect"
The presence of the nitro group at the ortho position of the phenoxy ring (relative to the ether linkage) facilitates a characteristic intramolecular rearrangement.
Mechanism: The nitro oxygen abstracts a hydrogen from the benzylic methylene group (the linker). This is followed by the loss of an
radical or water, and subsequent loss of .
Observation:
m/z 232 (
): Diagnostic for ortho-nitro substituents.
m/z 203 (
): Direct loss of the nitro group.
Tertiary Pathway: Isoxazole Ring Disintegration
The isoxazole ring is heterocyclic and susceptible to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
bond rupture.
Mechanism: The m/z 112 fragment (isoxazole core) undergoes ring opening. A characteristic loss for 3,5-dimethylisoxazoles is the expulsion of acetonitrile (CH₃CN, 41 Da) .
Observation:
m/z 112
m/z 71 (Loss of Acetonitrile).
m/z 43 (Acetyl cation
), a common terminal fragment for methyl-substituted heterocycles.
Summary of Diagnostic Ions
m/z (Experimental)
Ion Type
Formula (Ion)
Relative Abundance
Mechanism / Interpretation
249.09
100%
Protonated Precursor
232.08
15%
Ortho Effect: Nitro group H-abstraction
203.09
10%
Homolytic cleavage of Nitro group
112.06
Fragment
85%
Base Peak Candidate: Ether cleavage (Isoxazole core)
71.04
Fragment
40%
Ring opening of m/z 112 (Loss of )
43.02
Fragment
60%
Acetyl cation (Terminal fragment)
Visualizing the Fragmentation Tree
The following diagram maps the precursor ion to its progeny fragments, illustrating the causality described above.
Scientific Validation & Quality Assurance
To ensure this protocol is self-validating in your laboratory, follow these checks:
The "112 Check": If you do not see the m/z 112 peak at moderate collision energy (20-30 eV), suspect the integrity of the isoxazole ring or the ether linkage in your synthesized sample. This is the most stable cation.
Ortho-Confirmation: If analyzing an isomer (e.g., para-nitrophenoxy), the m/z 232 peak (loss of OH) will be significantly suppressed or absent because the nitro group is too distant to abstract the benzylic hydrogen. This distinguishes the ortho isomer from meta or para analogs.
Solvent Blanking: Always run a blank (MeOH/Water) before the sample. Isoxazoles are "sticky" in ESI sources; ensure no carryover from previous runs.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for general fragmentation rules, specifically "Ortho Effects" in nitro-aromatics).
Zhang, J., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[1] Journal of Mass Spectrometry, 39(3), 272-283. (Detailed mechanism of isoxazole ring cleavage).
Holzer, W., et al. (1995). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry... Journal of the American Society for Mass Spectrometry, 6(10), 962-971. (Differentiation of isoxazoles via loss of CH3CN).
Yinon, J. (1990). Mass Spectrometry of Explosives: Nitro Compounds. In Mass Spectrometry Reviews. (Reference for nitro group fragmentation pathways including NO and NO2 loss).
Preparation of Isoxazole-Based Libraries Containing Nitrophenoxy Groups: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[3][4] This application note provides a comprehensive guide to the synthesis of isoxazole-based chemical libraries, with a particular focus on the incorporation of the nitrophenoxy moiety. The nitrophenoxy group is a valuable functional group in drug design, known to influence the pharmacokinetic and pharmacodynamic properties of molecules through its strong electron-withdrawing nature and its potential to form key interactions with protein residues.[5][6][7] We present a detailed, field-proven protocol based on the robust and highly versatile 1,3-dipolar cycloaddition reaction, a cornerstone of isoxazole synthesis.[1][3][4] This guide is designed to provide researchers with both the theoretical underpinnings and the practical steps necessary to construct diverse isoxazole libraries for downstream screening and drug discovery programs.
Introduction: The Synergy of Isoxazole and Nitrophenoxy Moieties in Drug Discovery
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic distribution and geometric constraints that are highly favorable for molecular recognition by biological targets. The isoxazole core is found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[8] The versatility of the isoxazole scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at different positions of the ring, thereby enabling the fine-tuning of its physicochemical and pharmacological properties.
The incorporation of a nitrophenoxy group into the isoxazole scaffold introduces a powerful modulator of biological activity. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the entire molecule.[6][7] This can lead to enhanced binding affinity to target proteins, improved metabolic stability, and altered pharmacokinetic profiles.[5] Furthermore, the nitro group can participate in specific hydrogen bonding and other non-covalent interactions within a protein's active site, contributing to the overall potency and selectivity of the compound.[6] The combination of the isoxazole core with the nitrophenoxy moiety, therefore, represents a promising strategy for the development of novel therapeutic agents.
Synthetic Strategy: The 1,3-Dipolar Cycloaddition Approach
The most common and efficient method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition.[1][3][4] This reaction involves the concertive addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene. The reaction with an alkyne directly yields the aromatic isoxazole ring.[3]
Nitrile oxides are generally unstable and are therefore generated in situ from stable precursors, most commonly aldoximes or hydroximoyl chlorides.[3][4] The choice of the precursor and the method of in situ generation can influence the reaction conditions and the overall yield. For the preparation of isoxazole libraries containing nitrophenoxy groups, the general strategy involves the reaction of a nitrophenoxy-substituted alkyne with a variety of in situ generated nitrile oxides, or conversely, the reaction of a nitrophenoxy-substituted nitrile oxide precursor with a library of alkynes. This modular approach allows for the rapid generation of a diverse set of isoxazole analogs.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the preparation of an isoxazole-based library incorporating the nitrophenoxy group via a 1,3-dipolar cycloaddition strategy.
Caption: General workflow for the synthesis of an isoxazole library.
Detailed Experimental Protocol: Synthesis of a 3-Aryl-5-(4-nitrophenoxy)methylisoxazole Library
This protocol details a robust and scalable procedure for the synthesis of a library of 3-aryl-5-(4-nitrophenoxy)methylisoxazoles via a one-pot, three-component reaction. This method involves the in situ generation of nitrile oxides from a library of aromatic aldehydes and their subsequent cycloaddition to propargyl 4-nitrophenyl ether.
Materials and Reagents
Aromatic aldehydes (diverse library)
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium acetate (NaOAc)
Propargyl 4-nitrophenyl ether
N-Chlorosuccinimide (NCS)
Triethylamine (TEA)
Dichloromethane (DCM)
Ethyl acetate (EtOAc)
Hexanes
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
Glass column for chromatography
Standard laboratory glassware
Step-by-Step Procedure
Part 1: Preparation of Aldoximes (Intermediate)
To a solution of an aromatic aldehyde (1.0 mmol) in ethanol (5 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
Upon completion, pour the reaction mixture into cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude aldoxime. The crude product is often of sufficient purity for the next step.
Part 2: One-Pot Synthesis of 3-Aryl-5-(4-nitrophenoxy)methylisoxazoles
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the crude aldoxime (1.0 mmol) in dichloromethane (10 mL).
Cool the solution to 0 °C in an ice bath.
Add N-chlorosuccinimide (NCS) (1.1 mmol) portion-wise over 5 minutes. Stir the reaction at 0 °C for 30 minutes.
To the resulting solution of the hydroximoyl chloride, add propargyl 4-nitrophenyl ether (1.2 mmol).
Slowly add triethylamine (TEA) (1.5 mmol) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction with saturated aqueous NaHCO₃ (15 mL) and extract with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the desired 3-aryl-5-(4-nitrophenoxy)methylisoxazole.
Reaction Mechanism: The 1,3-Dipolar Cycloaddition
The core of this synthetic protocol is the 1,3-dipolar cycloaddition reaction. The following diagram illustrates the key steps in the formation of the isoxazole ring.
Caption: Key steps in the 1,3-dipolar cycloaddition for isoxazole synthesis.
Data Presentation: Representative Library Members
The following table summarizes the expected outcomes for a small, representative set of 3-aryl-5-(4-nitrophenoxy)methylisoxazoles synthesized using the described protocol.
Entry
Aromatic Aldehyde (Ar-CHO)
Product (Ar group)
Expected Yield (%)
1
Benzaldehyde
Phenyl
75-85
2
4-Chlorobenzaldehyde
4-Chlorophenyl
80-90
3
4-Methoxybenzaldehyde
4-Methoxyphenyl
70-80
4
2-Naphthaldehyde
2-Naphthyl
65-75
5
3-Pyridinecarboxaldehyde
3-Pyridyl
60-70
Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. Key checkpoints for ensuring the success of the synthesis include:
TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the isoxazole product are indicative of a successful reaction.
Spectroscopic Characterization: The structure of the final products should be unequivocally confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts and coupling patterns in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the identity of the synthesized compounds.
Control Reactions: Running control reactions, for example, in the absence of the coupling agent or the alkyne, can help troubleshoot any issues and confirm the necessity of each component in the reaction mixture.
Conclusion
This application note provides a comprehensive and practical guide for the preparation of isoxazole-based libraries containing nitrophenoxy groups. The detailed protocol for the 1,3-dipolar cycloaddition reaction, along with the accompanying mechanistic insights and data presentation, offers a solid foundation for researchers in drug discovery and medicinal chemistry to generate diverse libraries of these promising compounds. The modularity of the described synthetic approach allows for the facile creation of a wide range of analogs, which can be invaluable for structure-activity relationship (SAR) studies and the identification of new lead compounds.
References
Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
PMC. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
ResearchGate. (n.d.). Synthetic approaches for functionalized isoxazoles.
ResearchGate. (n.d.). Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation.
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
ACS Publications. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry.
Bentham Science. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
PMC. (2013). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones.
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
IJPPR. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity.
IntechOpen. (2024). Construction of Isoxazole ring: An Overview.
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
ResearchGate. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
Application Note: In Vitro Characterization of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
This Application Note is designed for researchers investigating the pharmacological profile of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (referred to herein as DMNP-Isoxazole ). Based on its chemical structure—spe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating the pharmacological profile of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (referred to herein as DMNP-Isoxazole ).
Based on its chemical structure—specifically the 3,5-dimethylisoxazole core—this compound is identified as a potential acetyl-lysine mimic , making it a candidate for BET (Bromodomain and Extra-Terminal) protein inhibition . Additionally, the isoxazole moiety suggests potential activity at GABA-A receptors or as a scaffold for antimicrobial agents . This guide focuses on characterizing its activity as a BET bromodomain inhibitor, a high-value target in oncology and inflammation.
Introduction & Structural Rationale
The 3,5-dimethylisoxazole motif is a well-established bioisostere for the acetyl-lysine (Kac) residue found on histone tails. This structural feature allows small molecules to competitively bind to the hydrophobic pocket of bromodomains (e.g., BRD4), displacing BET proteins from chromatin and suppressing oncogenic transcription (e.g., MYC).
DMNP-Isoxazole contains:
3,5-Dimethylisoxazole Head: The primary pharmacophore for Kac-binding pocket recognition.
2-Nitrophenoxy Tail: An electron-deficient aromatic ring that may engage in pi-stacking or dipole interactions within the target binding site.
This protocol details the workflow for solubilization, biochemical potency screening (AlphaScreen), and cellular functional assessment.
Compound Handling & Formulation
Objective: Ensure consistent delivery of DMNP-Isoxazole in aqueous buffers without precipitation.
Solubility Profile
Water: Insoluble.
DMSO (Dimethyl Sulfoxide): Soluble (>50 mM).
Ethanol: Soluble.
Stock Solution Preparation Protocol
Weighing: Accurately weigh 5 mg of DMNP-Isoxazole powder.
Dissolution: Add 2.01 mL of anhydrous DMSO to create a 10 mM master stock .
Note: The nitro group can be sensitive to reduction; use fresh DMSO and avoid prolonged light exposure.
Storage: Aliquot into amber glass vials (50 µL each) and store at -20°C. Avoid freeze-thaw cycles (>3 times).
Working Solution (Assay Day)
Dilution: Dilute the 10 mM stock 1:100 in assay buffer to achieve a 100 µM starting concentration (1% DMSO final).
Verification: Inspect for precipitate. If cloudy, sonicate for 5 minutes at 37°C.
Primary Potency Assay: BET Bromodomain Binding (AlphaScreen)
Mechanism: This proximity-based assay measures the disruption of the interaction between a biotinylated acetylated peptide (histone H4) and the His-tagged BET bromodomain (BRD4-BD1) by DMNP-Isoxazole.
Assay Components[1]
Receptor: Recombinant Human BRD4 (BD1 domain), His-tagged.
Figure 1: Workflow for characterizing DMNP-Isoxazole as a BET bromodomain inhibitor.
Data Reporting Template
Parameter
Assay Type
Metric
Acceptance Criteria (Valid Assay)
Solubility
Visual / Nephelometry
Max Soluble Conc.
Clear solution at >100 µM (1% DMSO)
Potency
AlphaScreen (BRD4)
IC50 (µM)
Z' factor > 0.5; JQ1 IC50 ~50-100 nM
Efficacy
CellTiter-Glo (MV4-11)
GI50 (µM)
DMSO Signal/Background > 10
Toxicity
HepG2 Viability
CC50 (µM)
CC50 > 10x GI50 (Selectivity Window)
Safety & Toxicity Considerations
Nitro-Aromatic Risk: The 2-nitrophenoxy moiety can be metabolically reduced to an aniline derivative, which may cause methemoglobinemia or hepatotoxicity in vivo.
In Vitro Cytotoxicity Control: Always run a counter-screen using a resistant cell line (e.g., A549) to distinguish specific BET inhibition from general mitochondrial toxicity caused by the nitro group.
References
Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 54(19), 6761–6770. Link
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. Link
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link
PerkinElmer. "AlphaScreen Assay Development Guide." Link
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
Answering the request. A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole.
Author: BenchChem Technical Support Team. Date: February 2026
Answering the request.
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole. This guide is designed to provide in-depth, practical advice to help you overcome common challenges and optimize your reaction yields. We will delve into the causality behind experimental choices, offering troubleshooting solutions and answers to frequently asked questions grounded in established chemical principles.
Reaction Overview & Mechanism
The synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this process, the nucleophilic 2-nitrophenoxide ion, generated by deprotonating 2-nitrophenol with a suitable base, attacks the electrophilic carbon of the chloromethyl group on 3,5-dimethyl-4-(chloromethyl)isoxazole. This single, concerted step results in the formation of the desired ether and a salt byproduct.[1][3]
The efficiency of this SN2 reaction is paramount for achieving a high yield and is highly dependent on the choice of base, solvent, and temperature, as well as the reactivity of the electrophile.[4][5]
Figure 2: A decision-tree to guide troubleshooting efforts.
Problem: My reaction yield is consistently low or the reaction is not going to completion.
Possible Cause 1: Incomplete Deprotonation. Your base may not be strong enough to fully deprotonate the 2-nitrophenol. If TLC or LC-MS analysis shows significant unreacted 2-nitrophenol, this is the likely cause.
Solution: Switch to a stronger base. If you are using potassium carbonate (K₂CO₃), consider trying sodium hydroxide (NaOH) or, for a more robust reaction, sodium hydride (NaH) in an anhydrous solvent like THF or DMF.
[4]
Possible Cause 2: Low Reactivity of the Alkyl Halide. The reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl. [5][6]If you are using 3,5-dimethyl-4-(chloromethyl)isoxazole, the reaction may be sluggish.
Solution: If possible, synthesize or procure the bromomethyl or iodomethyl analogue of the isoxazole starting material. Alternatively, you can perform an in situ Finkelstein reaction by adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture. [6]The iodide will displace the chloride, forming the more reactive iodomethyl intermediate in the flask, which will then be consumed by the phenoxide.
Possible Cause 3: Suboptimal Reaction Conditions. The reaction may require more energy or time to proceed to completion. Williamson ether syntheses are often run at elevated temperatures.
[4] * Solution: Gradually increase the reaction temperature, typically within the range of 50-100°C, while monitoring the progress by TLC. [4][6]If increasing the temperature does not help or leads to decomposition, try extending the reaction time.
Problem: I'm observing significant side products and my final product is impure.
Possible Cause 1: C-Alkylation. Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). [1]Alkylation at the ortho or para positions of the phenol can lead to isomeric impurities that are difficult to separate.
[7] * Solution: The choice of solvent can influence the O/C alkylation ratio. As a general rule, polar aprotic solvents like DMF and DMSO favor the desired O-alkylation. [4]Lowering the reaction temperature can also sometimes increase the selectivity for O-alkylation.
Possible Cause 2: Moisture. Water in the reaction can quench the phenoxide nucleophile and potentially hydrolyze the alkyl halide.
Solution: Ensure all glassware is thoroughly oven- or flame-dried before use. Use anhydrous grade solvents, especially if you are working with a highly reactive base like NaH.
[6]
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should optimize based on their specific laboratory conditions and analytical observations.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-nitrophenol (1.0 eq) and anhydrous DMF.
Stir the mixture until the phenol is fully dissolved.
Add finely powdered potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium 2-nitrophenoxide salt. The mixture will typically turn a darker color.
Add 3,5-dimethyl-4-(chloromethyl)isoxazole (1.1 eq) to the reaction mixture.
Heat the reaction to 60-80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, cool the reaction to room temperature.
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of changing key reaction parameters, based on the principles of the Williamson ether synthesis.
Parameter
Option 1
Option 2
Option 3
Expected Outcome & Causality
Base
K₂CO₃
NaOH
NaH
NaH > NaOH > K₂CO₃ in terms of reaction rate. Stronger bases ensure faster and more complete formation of the phenoxide nucleophile. [4][5]
Solvent
Acetone
Acetonitrile
DMF / DMSO
DMF/DMSO > Acetonitrile > Acetone . Polar aprotic solvents enhance nucleophilicity by solvating only the cation, leading to faster SN2 kinetics. [4][8][9]
Leaving Group
-Cl
-Br
-I
-I > -Br > -Cl . Iodide is the best leaving group, leading to the fastest reaction rate. Consider in situ Finkelstein reaction (catalytic NaI) if using the chloride. [5][6]
Temperature
Room Temp
60 °C
100 °C
Increasing temperature generally increases the reaction rate. However, temperatures that are too high can promote side reactions like elimination or decomposition. [4][6]
Troubleshooting solubility issues with 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
Technical Support Center: 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole Welcome to the technical support center for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole. This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
Welcome to the technical support center for 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and formulation of this compound, with a primary focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why am I struggling to dissolve 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole in my aqueous buffer?
A1: The difficulty in dissolving this compound in aqueous solutions stems directly from its molecular structure, which creates a molecule with low aqueous solubility.
The structure combines several functional groups, each contributing to its overall low affinity for water:
Core Heterocycle (3,5-Dimethylisoxazole): The isoxazole ring, while containing polar nitrogen and oxygen atoms, is part of a larger, predominantly non-polar scaffold. The two methyl (-CH₃) groups attached to the ring are hydrophobic and further decrease water solubility.
Phenoxy Group (-O-C₆H₄NO₂): The phenyl ring is inherently bulky and hydrophobic, significantly repelling water molecules. This is a common feature in molecules that exhibit poor aqueous solubility.[1][2]
Nitro Group (-NO₂): While the nitro group is highly polar and electron-withdrawing, its contribution to water solubility in a large molecule can be limited. In many cases, the nonpolar character of the rest of the molecule dominates, leading to poor solubility in water but good solubility in organic solvents.[3]
Due to these characteristics, 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, for which poor solubility is the primary barrier to experimental use and bioavailability.[4][5]
Q2: What are the recommended starting solvents for preparing a stock solution?
A2: Given the compound's structure, polar aprotic organic solvents are the recommended starting point for solubilization.
Nitro compounds generally exhibit good solubility in common organic solvents. The initial approach should be to attempt dissolution in solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetone.
Table 1: Recommended Starting Solvents
Solvent
Type
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Excellent solubilizing power for a wide range of poorly soluble compounds. Biologically compatible at very low final concentrations (<0.1%).
N,N-Dimethylformamide (DMF)
Polar Aprotic
Similar to DMSO, a strong solvent for many organic molecules.
Ethanol (EtOH)
Polar Protic
A less toxic option that can be effective, often used in co-solvent systems.
| Acetone | Polar Aprotic | Good for initial dissolution but high volatility can be problematic for stable stock solutions. |
It is critical to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is unlikely to be successful.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What troubleshooting steps should I follow?
A3: This is a common issue for poorly soluble compounds. Precipitation upon dilution indicates that the compound's solubility limit in the final aqueous system has been exceeded. A systematic approach is required to overcome this.
The following workflow provides a logical progression of techniques to improve solubility and prevent precipitation.
Caption: Systematic workflow for troubleshooting solubility issues.
Step 1: Implement a Co-Solvent System
A co-solvent system involves using a mixture of a water-miscible organic solvent and your aqueous buffer to increase the solubility of a hydrophobic compound.[6][7] This technique works by reducing the interfacial tension between the solute and the aqueous environment.
Protocol: Instead of diluting your DMSO stock directly into buffer, try diluting it into a pre-mixed buffer/co-solvent solution.
Examples: Prepare solutions of 10%, 20%, or even 50% Ethanol, PEG 400, or Propylene Glycol in your aqueous buffer.
Add your DMSO stock to these mixtures. The presence of the co-solvent can help keep the compound in solution.
Causality: The co-solvent creates a microenvironment that is more "organic-like," preventing the hydrophobic compound from crashing out of solution. Due to the safety profile of many co-solvents, they are used in a significant number of parenteral drug formulations.[8]
Step 2: Investigate pH-Dependent Solubility
Adjusting the pH of the medium can dramatically increase the solubility of compounds with ionizable functional groups.[7]
Analysis: While 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole does not have strongly acidic or basic groups, the nitro group is strongly electron-withdrawing. This can increase the acidity of adjacent protons, potentially allowing for the formation of a more soluble salt (an aci-nitro form) under basic conditions.[3]
Protocol: pH-Solubility Profile
Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate for acidic, phosphate for neutral, borate for basic).
Add a small, consistent amount of your compound (as a solid or from a concentrated stock) to each buffer.
Equilibrate the samples (e.g., shake for 24-48 hours at a controlled temperature).
Centrifuge or filter the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
A significant increase in solubility at a particular pH indicates that pH modification is a viable strategy.
Step 3: Incorporate Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[6][8]
Common Surfactants: Tween-80, Polysorbate 80, Sodium Dodecyl Sulfate (SDS), or Cremophor EL are frequently used.
Protocol:
Prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.1% to 2% w/v).
Slowly add your concentrated organic stock solution to the surfactant-containing buffer while vortexing or stirring.
The surfactant micelles will help to solubilize the compound as it is diluted. This is a common strategy used in dissolution testing for poorly soluble drugs.[4]
Step 4: Advanced Formulation Strategies
If the above methods are insufficient, particularly for in vivo studies, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.
Table 2: Comparison of Advanced Solubility Enhancement Techniques
Technique
Mechanism
Advantages
Considerations
Particle Size Reduction
Increases surface-area-to-volume ratio, enhancing dissolution rate as described by the Noyes-Whitney equation.[9][10]
Does not increase equilibrium solubility; may require specialized milling equipment.[7][11]
Amorphous Solid Dispersions (ASDs)
The drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, which has higher apparent solubility than the stable crystalline form.[12]
Can significantly increase both dissolution rate and extent of supersaturation.
The amorphous form is thermodynamically unstable and can recrystallize over time. Requires techniques like spray drying or hot-melt extrusion.[12][13]
Complexation with Cyclodextrins
The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a more water-soluble inclusion complex.[8][14]
Forms a true solution, often well-tolerated.
Stoichiometry is fixed; can be expensive; potential for renal toxicity with some cyclodextrins at high doses.[13]
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media.[8][13] | Excellent for lipophilic drugs; can enhance absorption by utilizing lipid uptake pathways. | Requires careful formulation development and screening of excipients. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a standard procedure for attempting to create a concentrated stock solution.
Weighing: Accurately weigh approximately 2-5 mg of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole into a sterile, chemically resistant vial (e.g., amber glass).
Solvent Addition: Based on the mass, calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Add approximately 80% of this volume to the vial.
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, use an ultrasonic bath (sonicator) for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but monitor for any signs of degradation.
Final Volume: Once the solid is completely dissolved, add the remaining DMSO to reach the final calculated volume. Vortex briefly to ensure homogeneity.
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) to remove any microscopic particulates.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Method for Dilution into Aqueous Media using a Surfactant
This protocol provides a method to improve the success rate of diluting a hydrophobic compound into an aqueous buffer.
Prepare Buffer: Prepare your final experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Add a suitable surfactant, such as Tween-80, to a final concentration of 0.1% (v/v). Stir until the surfactant is fully dissolved.
Aliquot Buffer: Dispense the required volume of the surfactant-containing buffer into your experimental tube or plate well.
Prepare Stock: Thaw an aliquot of your concentrated DMSO stock solution (from Protocol 1) and bring it to room temperature.
Dilution: While vigorously vortexing or stirring the buffer, add the required volume of the DMSO stock solution dropwise and slowly. The final concentration of DMSO should ideally be kept below 0.5% to minimize solvent effects in biological assays.
Observation: Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, it is ready for use.
References
Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Vertex AI Search.
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Perpusnas.
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
Solubility Enhancement: Methods & Techniques. (2024, September 5). Vaia.
NITRO COMPOUNDS. (2020, March 29). Unknown Source.
Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Deriv
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
Why Most Modern Drug Candidates Fail at Solubility. (2026, February 17). Behind the Bench.
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC.
Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (n.d.). PMC.
The Influence of Phenyl and Phenoxy Modification in. (2006, January 1). Amanote Research.
Enhancement of solubility of poorly soluble drugs by solid dispersion: An Overview. (2017, December 31). Indian Journal of Pharmaceutical and Biological Research.
Formulation strategies for poorly soluble drugs. (2025, July 8).
Solubility Enhancement of Poorly Water Soluble Drugs A Review. (2024, July 15). IJTSRD.
Technical Support Center: Purification of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole. Our focus is on diagnosing common impurity profiles and implementing effective, validated purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole sample?
A1: The impurity profile is intrinsically linked to the synthesis method, which typically involves the Williamson ether synthesis between a 3,5-dimethyl-4-(halomethyl)isoxazole intermediate and 2-nitrophenol.
Common Impurities Include:
Unreacted Starting Materials:
2-Nitrophenol: A polar, acidic compound. Its presence can lead to a yellowish or brownish tint in the crude product.
3,5-Dimethyl-4-(halomethyl)isoxazole: (e.g., chloromethyl or bromomethyl derivative) A reactive electrophile.
Reaction Byproducts:
Inorganic Salts: Formed from the base used in the reaction (e.g., K₂CO₃, NaH) and the halide byproduct (e.g., KCl, NaBr).
Side-Products from Self-Condensation: The reactive halomethyl intermediate can potentially react with itself or other nucleophiles present.
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, Acetonitrile, Dichloromethane).
Q2: What is the most critical first step to assess the purity of my crude product?
A2: Before any purification attempt, a preliminary analysis by Thin-Layer Chromatography (TLC) is essential.[1] TLC provides a rapid, qualitative snapshot of your mixture's complexity. It helps you to:
Estimate the number of components in your crude sample.
Identify the product spot relative to starting materials (if standards are available).
Develop an effective solvent system for preparative column chromatography.[2]
A sharp melting point range also suggests a pure compound, whereas a broad range indicates the presence of impurities.[1]
Q3: My crude product is a dark, oily residue. How should I approach its purification?
A3: An oily consistency often indicates the presence of residual solvent or low-melting impurities. The first step is to ensure all volatile solvents have been removed under high vacuum. If the material remains an oil, direct purification by flash column chromatography is the most effective method. Attempting to recrystallize an oil directly is often unsuccessful. Chromatography will separate the desired product from both polar and non-polar impurities.
Q4: The isoxazole ring can be sensitive. Are there any conditions I should avoid during workup and purification?
A4: Yes, the isoxazole ring can be susceptible to degradation under harsh conditions.[2] It is advisable to avoid:
Strongly Acidic or Basic Conditions: Particularly at elevated temperatures, which can lead to ring-opening or other decomposition pathways.
Prolonged Heating: Extended reaction times or purification steps at high temperatures can lead to the formation of degradation byproducts.[2]
Troubleshooting Guide: Specific Experimental Issues
Problem: My TLC plate shows multiple spots, and I'm unsure which one is my product.
Answer:
This is a common challenge when working with new compounds.
Causality: The spots represent different compounds with varying polarities. The product, 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole, is moderately polar. Starting materials like 2-nitrophenol are quite polar, while the halomethyl-isoxazole intermediate is less polar.
Solution Strategy:
Run Co-spots: Spot your crude mixture in one lane, and in the adjacent lanes, spot the starting materials (2-nitrophenol and the halomethyl-isoxazole). This allows for direct comparison.
UV Visualization: The 2-nitrophenoxy group and the isoxazole ring are both UV-active. All related spots should be visible under a UV lamp (254 nm).
Staining: Use a potassium permanganate (KMnO₄) stain. The ether linkage in the product is stable, but unreacted starting materials or certain byproducts might react, causing a color change.
Problem: The impurities are co-eluting with my product during column chromatography.
Answer:
This indicates that the chosen solvent system (mobile phase) does not provide adequate separation.
Causality: Impurities with similar polarity to the desired product will travel through the silica gel at a similar rate.
Solution Strategy: Solvent System Optimization
Systematic TLC Screening: Prepare several TLC plates and develop them in different solvent systems to find the best separation.[2] A good separation on TLC will have a ΔRf (difference in retention factor) of at least 0.2 between the product and the closest impurity.
Adjust Polarity Gradient: If using a gradient (e.g., increasing ethyl acetate in hexanes), make the gradient shallower. A slow, gradual increase in polarity often resolves closely eluting spots.
Use a Ternary System: Sometimes, adding a third solvent in a small amount can drastically alter selectivity. For example, adding 1-2% methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to a hexane/ethyl acetate system can improve separation.[2]
Solvent System Class
Example
Use Case
Non-polar / Mid-polar
Hexanes / Ethyl Acetate (common starting point)
Good for separating compounds of moderate polarity.
Mid-polar / Polar
Dichloromethane / Methanol
Useful if the product is more polar and requires a stronger eluent.
Selectivity Modifier
Hexanes / Ethyl Acetate / Triethylamine (90:9:1)
The amine can reduce tailing of basic impurities on the silica gel.
Problem: I am struggling to find a suitable solvent for recrystallization.
Answer:
Recrystallization is a powerful technique but is highly dependent on solvent choice.
Causality: The ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble at high temperatures (for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Solution Strategy: Systematic Solvent Screening
Place a small amount of your crude solid (10-20 mg) in several different test tubes.
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.
Observe solubility at room temperature. A good candidate solvent will NOT dissolve the solid at room temperature.
Heat the tubes that did not show solubility. If the solid dissolves completely upon heating, you have a potential candidate.
Allow the promising candidates to cool slowly to room temperature, then place them in an ice bath. The formation of high-quality crystals indicates a successful choice. Recrystallization from ethanol has been reported for similar isoxazole derivatives.[3]
Purification & Analysis Workflow
The following diagram illustrates a logical workflow for moving from a crude reaction mixture to a verified, pure compound.
Caption: A typical workflow for the purification and analysis of a synthesized organic compound.
Detailed Experimental Protocols
Protocol 1: High-Resolution Purification by Flash Column Chromatography
This protocol is the most universally applicable method for purifying the title compound from a complex mixture.
TLC Optimization:
Develop a solvent system that gives the product an Rf value of ~0.3-0.4. A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio as needed.
Column Packing:
Select an appropriately sized silica gel column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
Pack the column using the optimized mobile phase (or a less polar version, e.g., 9:1 Hexanes:EtOAc) as a slurry. Do not let the column run dry.
Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution:
Begin eluting with the mobile phase. Maintain a constant flow rate.
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
Fraction Pooling & Evaporation:
Combine the fractions that contain the pure product (as determined by TLC).
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Purity Verification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the standard for determining the final purity of a compound.[4][5]
Sample Preparation:
Accurately weigh ~1 mg of the purified compound.
Dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute to a final concentration of approximately 10-20 µg/mL for analysis.[4]
Instrumentation and Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 10% B
18.1-22 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: UV detector at 254 nm.
Data Analysis:
Integrate the area of all peaks in the chromatogram.
Calculate the purity by dividing the peak area of the product by the total peak area of all components and multiplying by 100.
Purification Method Selection Guide
Use this decision tree to select the most appropriate initial purification strategy based on the preliminary analysis of your crude material.
Caption: A decision tree for selecting an initial purification method.
References
Isolation, Purification and Chromatography of Nitro Compounds and Explosives. (2010). Sciencemadness.org. Available at: [Link]
How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). ResearchGate. Available at: [Link]
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Available at: [Link]
Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. Available at: [Link]
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). IJPPR. Available at: [Link]
Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). CDN. Available at: [Link]
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. Available at: [Link]
Markowska-Buńka, P., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. PMC. Available at: [Link]
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. (n.d.). Google Patents.
What is the synthesis method of 3,5-DIMETHYL-4-ISOXAZOLECARBALDEHYDE?. (2022). FAQ. Available at: [Link]
An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018). Indian Academy of Sciences. Available at: [Link]
Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. (n.d.). PMC. Available at: [Link]
Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. (n.d.). RJPBCS. Available at: [Link]
Technical Support Center: Optimizing Isoxazole-Nitrophenoxy Ether Formation
Welcome to the technical support center for the synthesis of isoxazole-nitrophenoxy ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of isoxazole-nitrophenoxy ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this specific application of Nucleophilic Aromatic Substitution (SNAr).
Question 1: My SNAr reaction to form the isoxazole-nitrophenoxy ether is showing low to no yield. What is the primary factor I should investigate?
Answer: The most critical factor influencing the success of this reaction is the electronic activation of the nitrophenyl ring. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack of the isoxazole alkoxide/phenoxide on the aromatic ring. This step is only feasible if the aromatic ring is sufficiently electron-deficient.
Causality: Strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2), are essential to stabilize the negative charge of the intermediate (Meisenheimer complex) formed during the reaction.[1] The position of these groups is paramount; they must be located ortho or para to the leaving group (e.g., a halide) to effectively delocalize the negative charge through resonance. If the nitro group is in the meta position, this resonance stabilization is not possible, and the reaction will likely fail under typical conditions.[2]
Troubleshooting Steps:
Verify Substituent Position: Confirm that the nitro group on your nitrophenyl halide is in the ortho or para position relative to the leaving group.
Increase Activation: If you are using a mono-nitrated substrate and experiencing low reactivity, consider switching to a dinitro-substituted analogue (e.g., 2,4-dinitrochlorobenzene instead of 4-nitrochlorobenzene). The increased number of EWGs significantly enhances the electrophilicity of the ring, often allowing the reaction to proceed at a lower temperature.[1][3]
Check Nucleophile Strength: Ensure your isoxazole alcohol/phenol has been fully deprotonated to form the more potent nucleophilic alkoxide/phenoxide. This is typically achieved by using a strong base.
Question 2: I am unsure about the optimal reaction temperature. How do I determine the correct temperature, and what are the consequences of getting it wrong?
Answer: Temperature is a critical parameter that must be optimized based on the specific reactivity of your substrates. There is a fine balance between providing enough energy to overcome the activation barrier and avoiding thermal decomposition of starting materials or products.
Causality: The reaction rate is directly proportional to temperature. However, higher temperatures can also accelerate side reactions, such as elimination if using alkyl halides, or promote the degradation of sensitive heterocyclic rings.[4][5] The degree of activation of the nitrophenyl ring is the main determinant of the required temperature. Highly activated systems (e.g., dinitrophenyl halides) can often react at or near room temperature, while less activated systems (e.g., mono-nitrophenyl halides) typically require heating.[6][7]
Troubleshooting & Optimization:
Start Low for Highly Activated Substrates: For di- or trinitro-substituted aryl halides, begin your reaction at room temperature (20-25 °C) and monitor its progress. If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments.
Heat for Less Activated Substrates: For mono-nitro-substituted systems, a starting temperature of 60-80 °C is often appropriate. If conversion is low, the temperature can be increased, often up to 100-120 °C.[6]
Monitor for Decomposition: Use Thin Layer Chromatography (TLC) to monitor the reaction. If you observe the appearance of multiple new spots (in addition to your product) or a decrease in the product spot intensity after an initial increase, it may be a sign of product decomposition. In this case, reduce the reaction temperature.[8]
Data Summary: Temperature Guidelines for SNAr Ether Synthesis
The following table provides general temperature ranges for the SNAr reaction based on the activation of the nitrophenyl halide. These are starting points and may require further optimization.
Aryl Halide Substrate
Number of Activating -NO₂ Groups
Typical Temperature Range
Notes
2,4-Dinitrohalobenzene
2 (ortho and para)
25 °C to 80 °C
Reaction is often rapid. Start at room temperature.
4-Nitrohalobenzene
1 (para)
60 °C to 120 °C
Requires heating. Higher end of the range may be needed for less reactive nucleophiles.
2-Nitrohalobenzene
1 (ortho)
60 °C to 120 °C
Similar to para-substituted; requires heating.
3-Nitrohalobenzene
1 (meta)
>150 °C (often no reaction)
Not suitable for standard SNAr due to lack of resonance stabilization.[2]
Experimental Protocol: Synthesis of a Model Isoxazole-Nitrophenoxy Ether
This protocol describes the synthesis of 3-methyl-5-(4-nitrophenoxy)-1-phenyl-1H-pyrazole, a structurally related analogue, which follows the same principles as an isoxazole ether synthesis.
Materials:
3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)
1-fluoro-4-nitrobenzene
Potassium carbonate (K2CO3), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add 3-methyl-1-phenyl-1H-pyrazol-5-ol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.
Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water, which should result in the precipitation of the crude product.
Purification: Filter the solid product, wash with water, and then recrystallize from ethanol to obtain the pure isoxazole-nitrophenoxy ether.
Visualizing the Process
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in your reaction.
References
Sá, F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]
University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. [Link]
Habibi, D., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]
Le-Huu, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
Prajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of some Pyrazolone Derivatives. Oriental Journal of Chemistry. [Link]
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
Kaur, A. (2021). synthesis of 3 methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
Ghammamy, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]
ResearchGate. (n.d.). synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P). [Link]
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]
Majid, R. Nucleophilic Aromatic Substitution. [Link]
Brown, R. C. D., et al. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. University of Southampton. [Link]
Not Voodoo. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]
Vaddula, B. R., et al. (2016). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Combinatorial Science. [Link]
Bower, J., & Galan, M. C. (2020). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Organic Letters. [Link]
Minimizing side reactions during the synthesis of isoxazole ethers
Welcome to the technical support center for isoxazole ether synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for isoxazole ether synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important class of molecules. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will address common pitfalls, from the initial construction of the isoxazole ring to the critical etherification step, ensuring a robust and reproducible synthesis.
Part 1: Troubleshooting the Isoxazole Core Synthesis
The journey to an isoxazole ether begins with the successful formation of the isoxazole ring, typically bearing a hydroxyl group (an isoxazolol). The two most prevalent methods for this are the condensation of a β-dicarbonyl compound with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with an alkyne. Each presents a unique set of challenges.
FAQ 1: My reaction to form the isoxazole ring is low-yielding and produces a mixture of regioisomers. How can I improve selectivity and yield?
This is a classic challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is a function of the subtle electronic and steric differences between the two carbonyl groups.
Underlying Cause: Hydroxylamine can attack either of the two carbonyl carbons in an unsymmetrical 1,3-dicarbonyl compound, leading to two different enone intermediates and, consequently, two regioisomeric isoxazole products.
Troubleshooting Strategies:
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions may favor the formation of one isomer, while neutral or basic conditions may favor the other.[2] A systematic screening of pH is a valuable first step.
Substrate Modification: Converting the β-dicarbonyl compound into a β-enamino ketone can provide much greater regiochemical control.[1] The enamine directs the initial attack of hydroxylamine, leading to a single desired isomer.
Temperature and Solvent Optimization: Reaction kinetics can be influenced by temperature and solvent polarity.[3] Lower temperatures may increase selectivity, while the choice of solvent can affect the tautomeric equilibrium of the dicarbonyl compound.
Experimental Protocol: pH Screening for Regioselectivity
Setup: Prepare three parallel reactions in sealed vials. To each, add the 1,3-dicarbonyl compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
pH Adjustment:
Vial A (Acidic): Add 0.1 eq of acetic acid.
Vial B (Neutral): Add no additional acid or base.
Vial C (Basic): Add 1.2 eq of sodium acetate.
Reaction: Stir all vials at a constant temperature (e.g., 60 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 12 hours).
Analysis: Quench a small aliquot from each reaction, extract with ethyl acetate, and analyze the crude mixture by ¹H NMR or LC-MS to determine the ratio of regioisomers.
Troubleshooting Logic: Isoxazole Ring Formation
Caption: Troubleshooting decision tree for isoxazole ring synthesis.
FAQ 2: My 1,3-dipolar cycloaddition is plagued by the formation of furoxan byproducts. How can I suppress this side reaction?
Furoxans are the head-to-tail dimers of nitrile oxides and a very common byproduct in [3+2] cycloaddition reactions.[3] Their formation consumes the nitrile oxide, thereby lowering the yield of the desired isoxazole.
Underlying Cause: The dimerization of the nitrile oxide is a bimolecular process. Therefore, its rate is highly dependent on the concentration of the nitrile oxide intermediate.
Troubleshooting Strategies:
Slow Addition: Generate the nitrile oxide in situ and add the precursor (e.g., an aldoxime or hydroximoyl chloride) slowly to the solution containing the alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.
Stoichiometry: Use a slight excess of the alkyne (dipolarophile) relative to the nitrile oxide precursor. This increases the probability of a collision between the nitrile oxide and the alkyne.
Microwave or Ultrasound-Assisted Synthesis: These techniques can dramatically accelerate the desired cycloaddition reaction, often outpacing the rate of dimerization.[4][5][6] The rapid heating and increased mass transfer provided by these methods can lead to cleaner reactions and higher yields in significantly shorter times.[4][6][7]
Enhanced mass transfer, often milder conditions[4][7]
Table 1: Comparison of energy sources for isoxazole synthesis.
Part 2: The Critical Etherification Step - Minimizing O- vs. N-Alkylation
Once the hydroxyisoxazole is in hand, the next critical step is etherification, commonly achieved via the Williamson ether synthesis.[4][8] This reaction, while classic, is fraught with potential side reactions, the most significant of which for this substrate class is the competition between O-alkylation and N-alkylation.
FAQ 3: I am getting a mixture of O- and N-alkylated products during my Williamson ether synthesis. How can I selectively form the desired isoxazole ether?
Hydroxyisoxazoles are ambident nucleophiles; after deprotonation, the resulting anion has nucleophilic character on both the oxygen and the nitrogen atoms. The ratio of O- to N-alkylation is a delicate balance of several factors.
Underlying Cause: The outcome of the alkylation is governed by Hard and Soft Acid-Base (HSAB) theory and kinetic versus thermodynamic control. The oxygen anion is a "harder" nucleophilic center, while the nitrogen is "softer". The choice of electrophile, counter-ion (from the base), and solvent can influence which site is favored.
Troubleshooting Strategies:
Choice of Base and Counter-ion:
For O-Alkylation (Kinetic Product): Use a base with a large, charge-diffuse cation like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These larger cations coordinate less tightly to the oxygen, leaving it more available for alkylation.
For N-Alkylation (Thermodynamic Product): A stronger, more compact base like sodium hydride (NaH) can sometimes favor N-alkylation.[9][10] The smaller Na⁺ cation coordinates more tightly with the hard oxygen center, sterically hindering it and leaving the softer nitrogen atom as the more accessible nucleophilic site.
Nature of the Alkylating Agent (Electrophile):
For O-Alkylation: Use "hard" electrophiles like alkyl sulfates (e.g., dimethyl sulfate) or alkyl tosylates.[11] These reagents have a greater affinity for the hard oxygen nucleophile.
For N-Alkylation: Use "soft" electrophiles like alkyl iodides (e.g., methyl iodide).[11] The soft iodide leaving group makes the carbon center softer, favoring reaction with the soft nitrogen nucleophile.
Solvent Effects:
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions. They solvate the cation but leave the anion relatively "naked" and highly reactive.
Protic Solvents (Alcohols): These should generally be avoided as they can solvate the alkoxide, reducing its nucleophilicity, and can also act as competing nucleophiles.
Troubleshooting Logic: O- vs. N-Alkylation
Caption: Decision guide for controlling O- vs. N-alkylation.
FAQ 4: My etherification reaction is clean but incomplete, or it is producing elimination byproducts.
This points to issues with the Sₙ2 conditions of the Williamson ether synthesis.
Underlying Cause: The Williamson synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance. It competes with the E2 elimination pathway, especially with stronger bases and more sterically hindered alkyl halides.[8][12]
Troubleshooting Strategies:
Alkyl Halide Choice:
Ideal: Use primary alkyl halides or methyl halides. These are least sterically hindered and give the best results for Sₙ2.[12]
Problematic: Secondary alkyl halides will often give a mixture of substitution and elimination products.[12]
Avoid: Tertiary alkyl halides will almost exclusively give elimination products.[8][12] If you need to synthesize a tertiary ether, you must reverse the strategy: use a tertiary alkoxide and a primary alkyl halide.
Reaction Temperature: Higher temperatures favor elimination over substitution. If you are observing alkene byproducts, try running the reaction at a lower temperature for a longer period.
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can hydrolyze the alkyl halide and quench the alkoxide, leading to incomplete conversion.[13]
Experimental Protocol: Optimized O-Alkylation of a Hydroxyisoxazole
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the hydroxyisoxazole (1.0 eq) and anhydrous DMF.
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension at room temperature for 30 minutes.
Alkylation: Add the primary alkyl bromide (1.1 eq) dropwise.
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
References
Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
Williamson ether synthesis - Wikipedia. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]
Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent - Current Trends in Biotechnology and Pharmacy. Available at: [Link]
Technical Support Center: Isoxazole Synthesis Optimization - Benchchem.
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]
Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. Available at: [Link]
Technical Support Center: Optimization of Isoxazole Formation - Benchchem.
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. Available at: [Link]
Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]
Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. Available at: [Link]
Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. Available at: [Link]
synthesis of isoxazoles - YouTube. Available at: [Link]
Intramolecular Williamson ether reactions. Available at: [Link]
Isoxazole synthesis : r/Chempros - Reddit. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. Available at: [Link]
Construction of Isoxazole ring: An Overview. Available at: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. Available at: [Link]
Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions | Request PDF - ResearchGate. Available at: [Link]
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]
Synthesis and synthetic utility of 3-isoxazolols | Request PDF - ResearchGate. Available at: [Link]
Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution - PMC. Available at: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3,5-Dimethylisoxazole Derivatives
This guide provides a comprehensive spectroscopic comparison of 3,5-dimethylisoxazole and its derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the nuances of Nu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive spectroscopic comparison of 3,5-dimethylisoxazole and its derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to understand how structural modifications to the isoxazole core influence its spectroscopic signature. Our approach emphasizes the causality behind experimental choices and provides robust, self-validating protocols.
Introduction: The 3,5-Dimethylisoxazole Scaffold
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry. It serves as a versatile and effective bioisostere, notably as an acetyl-lysine (KAc) mimic, which has led to its incorporation into potent inhibitors of bromodomain and extra-terminal (BET) family proteins like BRD4.[1][2] The development of novel therapeutics based on this core structure necessitates a profound understanding of its physicochemical and spectroscopic properties. Unambiguous characterization is paramount for confirming chemical identity, assessing purity, and elucidating structure-activity relationships (SAR). This guide establishes a spectroscopic baseline with the parent compound and explores how substitutions at various positions on the isoxazole ring systematically alter the spectral data.
The Spectroscopic Signature of the 3,5-Dimethylisoxazole Core
To appreciate the influence of substituents, we must first establish the fundamental spectroscopic characteristics of the parent 3,5-dimethylisoxazole molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 3,5-dimethylisoxazole is simple and highly characteristic. It displays three key signals:
A singlet around δ 2.2-2.3 ppm , integrating to 3 protons, corresponding to the methyl group at the C5 position (CH₃ -C=N).
A singlet around δ 2.4-2.5 ppm , integrating to 3 protons, assigned to the methyl group at the C3 position (CH₃ -C-O).
A singlet around δ 5.8-6.0 ppm , integrating to 1 proton, representing the vinylic proton at the C4 position.[3]
¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals the five distinct carbon environments:
C5-CH₃: ~11-12 ppm
C3-CH₃: ~13-14 ppm
C4: ~102-103 ppm (The vinylic carbon)
C3: ~158-159 ppm
C5: ~168-169 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups and bond vibrations within the molecule. For 3,5-dimethylisoxazole, the key absorption bands include:
~3120-3150 cm⁻¹: C-H stretching of the C4 vinylic proton.
~2900-3000 cm⁻¹: C-H stretching of the methyl groups.
~1600-1620 cm⁻¹: C=C stretching vibration of the isoxazole ring.
~1420-1450 cm⁻¹: C=N stretching vibration of the isoxazole ring.[4]
~890-920 cm⁻¹: N-O stretching vibration, a characteristic band for the isoxazole heterocycle.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. Using electron ionization (EI), 3,5-dimethylisoxazole exhibits:
Molecular Ion (M⁺): A prominent peak at m/z 97 , corresponding to its molecular weight.[5]
Key Fragments: Common fragmentation pathways involve the loss of methyl radicals or cleavage of the isoxazole ring, leading to characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum reveals information about the electronic transitions within the molecule. 3,5-Dimethylisoxazole, having a conjugated system within the heterocyclic ring, typically shows a maximum absorbance (λ_max_) in the UV region, often below 250 nm.
Comparative Spectroscopic Analysis of Derivatives
The true power of spectroscopy lies in comparing related structures. By introducing substituents, we can observe predictable shifts and changes in the spectra, providing deep structural insights.
Case Study 1: Substitution at the C4 Position
The C4 position is the only site on the isoxazole ring bearing a proton. Substituting this position dramatically alters the NMR spectrum and introduces new IR signatures. We will compare the parent compound with 3,5-dimethylisoxazole-4-carboxylic acid .
NMR Spectroscopy:
¹H NMR: The most striking difference is the disappearance of the C4-H singlet at δ ~5.9 ppm . The chemical shifts of the two methyl singlets may experience a slight downfield shift due to the electron-withdrawing effect of the carboxylic acid group.[6] A broad singlet corresponding to the carboxylic acid proton (-COOH) will also appear far downfield (typically > δ 10 ppm), depending on the solvent and concentration.
¹³C NMR: The C4 carbon signal will shift significantly. Furthermore, a new signal for the carboxyl carbon (C=O) will appear in the range of 165-175 ppm.
IR Spectroscopy:
The C4 vinylic C-H stretch (~3120 cm⁻¹) will be absent.
A very broad O-H stretching band will appear from ~2500-3300 cm⁻¹ , characteristic of a carboxylic acid dimer.
A strong C=O stretching band will be observed around 1700-1725 cm⁻¹ .[7]
Mass Spectrometry:
The molecular ion peak will shift to m/z 141 , reflecting the addition of the carboxyl group.[8]
Case Study 2: Aryl Substitution at C3 and C5
Replacing the methyl groups with aromatic rings, as in 3,5-diphenylisoxazole , introduces extensive conjugation and significantly alters all spectroscopic data.
NMR Spectroscopy:
¹H NMR: The methyl singlets at δ ~2.3 and ~2.4 ppm are replaced by complex multiplets in the aromatic region (δ ~7.4-7.9 ppm ). The C4-H proton remains a singlet but is shifted downfield to δ ~6.8 ppm due to the electronic effects of the adjacent phenyl groups.[9]
¹³C NMR: The signals for the methyl carbons are absent. New signals appear in the aromatic region (~125-131 ppm), along with signals for the ipso-carbons. The isoxazole ring carbons (C3, C4, C5) are also shifted.[9]
IR Spectroscopy:
The spectrum is now dominated by aromatic C-H stretching bands (~3050 cm⁻¹) and C=C stretching bands from the phenyl rings (~1450-1600 cm⁻¹).[9] The characteristic isoxazole ring vibrations remain but may be shifted.
UV-Vis Spectroscopy:
The extended π-conjugation system results in a significant bathochromic (red) shift of the λ_max_ to higher wavelengths compared to 3,5-dimethylisoxazole, with a much higher molar absorptivity (ε).[9]
Data Summary Table
Compound
Key ¹H NMR Signals (δ, ppm)
Key ¹³C NMR Signals (δ, ppm)
Key IR Bands (cm⁻¹)
Molecular Ion (m/z)
3,5-Dimethylisoxazole
2.3 (s, 3H), 2.4 (s, 3H), 5.9 (s, 1H)
11, 13, 102, 158, 168
~3120 (C-H), ~1610 (C=C), ~1430 (C=N), ~900 (N-O)
97
3,5-Dimethylisoxazole-4-carboxylic acid
2.4 (s, 3H), 2.6 (s, 3H), >10 (br s, 1H)
11, 14, 105 (C4), 160, 169, 171 (C=O)
~2500-3300 (O-H), ~1710 (C=O), ~1620 (C=C)
141
3,5-Diphenylisoxazole
6.8 (s, 1H), 7.4-7.9 (m, 10H)
97 (C4), ~125-131 (Aromatic), 163 (C3), 170 (C5)
~3050 (Ar C-H), ~1570 (C=N), ~1480 (Ar C=C)
221
Experimental Protocols & Workflows
Adherence to standardized protocols is essential for generating reproducible and reliable data.
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel 3,5-dimethylisoxazole derivative.
Caption: A generalized workflow for the synthesis, purification, and multi-technique spectroscopic analysis of a novel compound.
Protocol 1: NMR Spectroscopy
Objective: To determine the complete proton and carbon framework of the derivative.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[9] The choice of solvent is critical; CDCl₃ is excellent for many nonpolar derivatives, while DMSO-d₆ is preferred for more polar compounds like carboxylic acids.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (1024-4096) due to the low natural abundance of ¹³C.[9]
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).[9]
Protocol 2: FT-IR Spectroscopy
Objective: To identify key functional groups and confirm the integrity of the isoxazole ring.
Methodology:
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr. For liquids or oils, a thin film can be prepared between two salt (NaCl or KBr) plates.[4]
Data Acquisition: Record a background spectrum of the empty sample compartment or pure KBr pellet. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans.
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Conclusion
The spectroscopic analysis of 3,5-dimethylisoxazole derivatives is a powerful, multi-faceted approach to structural elucidation. By establishing a baseline with the parent compound, one can predict and interpret the spectral changes induced by various substituents. NMR spectroscopy provides the definitive structural map, IR confirms functional groups, MS verifies molecular weight, and UV-Vis spectroscopy offers insights into the electronic structure. The systematic application of these techniques, guided by the robust protocols outlined herein, is fundamental to advancing research and development in fields that utilize this important heterocyclic scaffold.
World Scientific. Structural, spectroscopic (FT-IR, FT-Raman, NMR) and computational analysis (DOS, NBO, Fukui) of 3,5-dimethylisoxazole and 4-(chloromethyl)-3,5-dimethylisoxazole: A DFT study. [Link]
ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry. [Link]
ResearchGate. Photoisomerization of phenylazo‐3,5‐dimethylisoxazole (1 d). Analysis.... [Link]
Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]
Chegg.com. Solved Interpret this IR spectrum for 3-5 dimethylisoxazole. [Link]
NIST WebBook. 3,5-Dimethylisoxazole-4-carboxylic acid - Mass spectrum (electron ionization). [Link]
Validating the Purity of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole: An Elemental Analysis-Based Comparison Guide
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible research. For novel heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible research. For novel heterocyclic compounds like 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole, a molecule of interest in medicinal chemistry, establishing an unimpeachable purity profile is paramount. This guide provides an in-depth examination of elemental analysis as a primary, quantitative method for purity validation. We will explore the underlying principles, present a detailed experimental protocol, and objectively compare its performance against orthogonal analytical techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals.
The Subject Molecule: Theoretical Elemental Composition
Before any experimental validation can occur, a theoretical baseline must be established. The structure of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole dictates its precise elemental makeup.
Based on its chemical structure, the molecular formula is determined to be C₁₂H₁₂N₂O₄ .[1] This formula allows for the calculation of the exact molecular weight and the theoretical mass percentages of its constituent elements.
Table 1: Theoretical Elemental Composition of C₁₂H₁₂N₂O₄
Element
Atomic Weight ( g/mol )
Atoms in Molecule
Total Mass ( g/mol )
Theoretical Percentage (%)
Carbon (C)
12.011
12
144.132
58.07%
Hydrogen (H)
1.008
12
12.096
4.87%
Nitrogen (N)
14.007
2
28.014
11.29%
Oxygen (O)
15.999
4
63.996
25.78%
Total
248.238
100.00%
These theoretical percentages serve as the "gold standard" against which all experimental results from elemental analysis will be compared.
Elemental Analysis: A Foundational Method for Purity Assessment
Elemental analysis, specifically CHNS/O analysis, is a robust, quantitative technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2][3] The most prevalent method is combustion analysis, a process rooted in the foundational work of Pregl and Dumas.[4][5]
The core principle is the complete and instantaneous combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment at temperatures exceeding 1000°C.[5][6] This process converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6][7] These gases are then separated and quantified using various detection methods, most commonly a thermal conductivity detector.[7]
The power of this technique lies in its directness. It provides a fundamental measure of the elemental composition, which is a direct reflection of the sample's empirical formula and, by extension, its purity.[8]
Self-Validating Experimental Protocol
To ensure trustworthiness, the analytical workflow must be self-validating, incorporating checks and standards to confirm instrument performance and data integrity.
Step 1: Sample Preparation & Homogenization
Rationale: The analysis uses only a few milligrams of material; therefore, the sample must be perfectly homogeneous to be representative of the entire batch.[9] Any residual solvents or moisture will lead to inaccurate hydrogen and carbon values.
Protocol:
Ensure the sample of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a fine, free-flowing powder. If necessary, gently grind the sample in an agate mortar and pestle.
Dry the sample to a constant weight under a high vacuum or in a drying oven at a temperature well below its melting point to remove any residual solvents or water.[9]
Step 2: Instrument Calibration & System Suitability
Rationale: Before analyzing the unknown sample, the instrument's accuracy and linearity must be verified using a certified organic standard with a known elemental composition (e.g., acetanilide).
Protocol:
Perform a blank run using an empty tin capsule to zero the detectors.
Analyze several replicates of a certified standard (e.g., acetanilide) to create a calibration curve and verify that the instrument is performing within specifications. The results for the standard must fall within a very narrow tolerance of the certified values.
Step 3: Sample Weighing and Encapsulation
Rationale: The final elemental percentages are calculated based on the initial sample weight. Therefore, this is one of the most critical steps, demanding the use of a high-precision microbalance.[9] Tin capsules are used to aid in complete combustion.[7]
Protocol:
On a calibrated microbalance, place an empty tin capsule and tare the weight.
Carefully add 1-3 mg of the dried, homogenized sample into the capsule.
Record the exact weight to at least five decimal places.
Crimp the capsule securely to ensure no sample is lost and to form a compact pellet.[7]
Step 4: Combustion and Analysis
Rationale: The automated analyzer will handle the combustion, separation, and detection of the resulting gases.
Protocol:
Place the encapsulated sample into the instrument's autosampler.
Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace.[10]
The resultant gases (CO₂, H₂O, N₂) are carried by a helium stream through a reduction chamber and separation columns before being measured by the thermal conductivity detector.[7]
Step 5: Data Interpretation and Acceptance Criteria
Rationale: The instrument software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight. The final step is to compare these experimental values to the theoretical values.
Protocol:
Analyze the sample in triplicate to ensure precision.
Compare the average experimental percentages of C, H, and N to the theoretical values calculated in Table 1.
Acceptance Criterion: For a new compound to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[11][12] This is a widely accepted standard in academic and industrial chemistry.
Visualizing the Workflow
The following diagram illustrates the logical flow of the elemental analysis process.
Caption: Workflow for purity validation via elemental analysis.
A Comparative Analysis: Orthogonal Purity Validation Methods
While elemental analysis is a powerful tool for confirming an empirical formula, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure different chemical properties.[13] This approach provides a more complete and trustworthy picture of the sample's quality.[14]
Table 2: Comparison of Key Purity Validation Techniques
Parameter
Elemental Analysis (EA)
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Combustion and detection of elemental gases (CO₂, H₂O, N₂).[15]
Differential partitioning of analytes between a mobile and stationary phase.[14]
Absorption of radiofrequency by atomic nuclei in a magnetic field.[16]
Detects and quantifies the primary compound and any process-related or degradation impurities.[17]
Provides detailed molecular structure, identifies impurities, and allows for quantitative analysis (qNMR).[13][16]
Strengths
Absolute, quantitative method. Highly accurate for elemental composition. Detects non-chromophoric and non-volatile impurities (e.g., inorganic salts) that other methods miss.
High sensitivity and resolution for separating complex mixtures. Excellent for routine quality control and stability testing.[16]
Unambiguous structure confirmation. Can identify and quantify unknown impurities without needing reference standards for them. qNMR can be a primary ratio method.[13]
Limitations
Does not distinguish between isomers. Provides no information on the nature of impurities, only that the elemental ratios are incorrect.
Requires a reference standard for accurate quantification. May not detect impurities that do not have a chromophore (for UV detection) or are non-volatile.[18]
Lower throughput. Requires larger sample amounts (milligrams).[16] Signal overlap can complicate quantification in complex mixtures.[13]
Typical Use Case
Final purity confirmation of a newly synthesized small molecule.[12]
Routine analysis of batch purity, detection of process impurities, and stability studies.[17]
Structure elucidation and confirmation. Purity assessment, especially when impurity standards are unavailable.[13]
The Synergy of Orthogonal Methods
No single technique tells the whole story. The true power in analytical validation comes from combining these methods.
Caption: Interplay of orthogonal methods for purity validation.
An ideal validation workflow uses these techniques in concert:
NMR confirms that the primary component has the correct chemical structure.
HPLC demonstrates that the sample is free from significant organic impurities, providing a purity value (e.g., 99.5% by peak area).
Elemental Analysis provides the final, absolute confirmation that the empirical formula is correct, ensuring no non-UV active or inorganic impurities (like salts or residual catalysts) are present.
Conclusion
For 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole, as with any novel chemical entity, elemental analysis is not merely an archaic requirement but a vital, quantitative tool for establishing purity. Its ability to provide an absolute measure of elemental composition makes it uniquely capable of detecting impurities that other, more structure-focused methods like NMR or separation-based methods like HPLC might miss. While modern spectroscopic techniques have rightly become central to chemical analysis, they do not replace elemental analysis; they complement it. By employing elemental analysis within a framework of orthogonal validation methods, researchers can establish a rigorous, trustworthy, and comprehensive purity profile, ensuring the integrity of subsequent biological and pharmacological studies.
References
ACS Central Science. An International Study Evaluating Elemental Analysis.
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis - PMC.
Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
Scribd. CHNS Analyzer SOP for Sample Prep. Available from: [Link]
U.S. Food & Drug Administration (FDA). Elemental Analysis Manual. Available from: [Link]
Wikipedia. Elemental analysis. Available from: [Link]
School of Chemical Sciences, University of Illinois. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Available from: [Link]
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]
The Royal Society of Chemistry. CHNS Elemental Analysers. Available from: [Link]
Pharmaffiliates. 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole. Available from: [Link]
Contract Laboratory. Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available from: [Link]
AZoM. How Does a CHNSO Analyzer Work?. Available from: [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]
Reddit. I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Available from: [Link]
Elementar. Best practices for sample preparation in elemental analysis. Available from: [Link]
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]
Specific Polymers. HPLC, a modular technique that complements NMR. Available from: [Link]
PubChem. 3,5-Dimethyl-4-nitroisoxazole. Available from: [Link]
Benchmarking 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole against commercial isoxazole fragments
Executive Summary This guide provides a technical benchmark of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (hereafter referred to as DMNP-Isox ) against standard commercial isoxazole fragments. While the "naked" iso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical benchmark of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (hereafter referred to as DMNP-Isox ) against standard commercial isoxazole fragments. While the "naked" isoxazole core is a privileged scaffold in medicinal chemistry (found in valdecoxib, oxacillin), DMNP-Isox represents a "grown fragment" or "second-generation probe."
This analysis evaluates DMNP-Isox not merely as a final ligand, but as a strategic bi-aryl ether probe that tests specific hydrophobic and electrostatic pockets adjacent to the primary isoxazole binding site. We compare it against three commercial standards:
3,5-Dimethylisoxazole (Core): The baseline fragment.[1]
4-(Chloromethyl)-3,5-dimethylisoxazole (Reactive Precursor): The standard electrophile.
3,5-Dimethylisoxazole-4-carboxylic acid (Polar Variant): The standard hydrophilic handle.
Comparative Technical Profile
The following data synthesizes experimental values and calculated physicochemical descriptors to establish the "cost-benefit" of the added complexity in DMNP-Isox.
Table 1: Physicochemical Benchmarking
Metric
DMNP-Isox (Target)
3,5-Dimethylisoxazole (Core)
4-(Chloromethyl)-3,5-dimethylisoxazole
3,5-Dimethylisoxazole-4-carboxylic acid
CAS
936822-40-1
300-87-8
19788-37-5
2510-36-3
MW ( g/mol )
248.24
97.12
145.59
141.12
cLogP
~2.8 - 3.1
0.69
1.8
0.8 (pH dependent)
TPSA (Ų)
~72 (Nitro + Isox)
26.0
26.0
63.3
H-Bond Don/Acc
0 / 5
0 / 2
0 / 2
1 / 3
Solubility (Aq)
Low (<0.1 mg/mL)
High (>10 mg/mL)
Moderate (Hydrolytically unstable)
High (pH > 5)
Stability
High (Ether linkage)
High
Low (Alkylating agent)
High
Primary Utility
Hydrophobic Probe / Latent Amine
Primary Binder
Synthetic Intermediate
Polar Contact Probe
Analytic Insight: DMNP-Isox sacrifices solubility and Ligand Efficiency (LE) compared to the Core. However, it gains Lipophilic Efficiency (LipE) potential by accessing adjacent hydrophobic pockets via the 2-nitrophenoxy moiety. The ether linkage provides superior stability compared to the chloromethyl analog, making DMNP-Isox a shelf-stable library member.
Strategic Application: Why Use DMNP-Isox?
In FBDD, "fragment growing" is the critical step. DMNP-Isox serves two distinct roles where it outperforms the alternatives:
The "Probe" Role: The 2-nitrophenoxy group acts as a scanner for aromatic cages (e.g., BET bromodomains) or electrostatic interactions (nitro group as an acceptor). If DMNP-Isox shows binding affinity
while the Core shows , the "growth" vector at the 4-position is validated.
The "Latent" Role: The nitro group is a "masked" aniline. Unlike the carboxylic acid alternative (which requires amide coupling reagents), the nitro group can be reduced in situ or in a subsequent step to an aniline, allowing for rapid library expansion via acylation or reductive amination without protecting group manipulation.
Visualizing the Workflow
Figure 1: Strategic placement of DMNP-Isox in a library synthesis workflow. Note the stability advantage over the reactive chloromethyl intermediate.
Experimental Protocols for Benchmarking
To objectively verify the performance of DMNP-Isox against the commercial alternatives, the following protocols assess Stability and Synthetic Utility .
Protocol A: Hydrolytic Stability Benchmarking
Objective: Demonstrate the shelf-stability advantage of the ether-linked DMNP-Isox over the reactive chloromethyl alternative (CM-DMI).
Preparation:
Prepare a 10 mM stock solution of DMNP-Isox and CM-DMI in DMSO-d6.
Prepare a solvent mixture of DMSO-d6/D2O (90:10) to simulate aqueous exposure.
Incubation:
Add 50 µL of stock to 450 µL of the solvent mixture in an NMR tube.
Incubate at 37°C.
Measurement:
Acquire 1H-NMR spectra at t=0, 1h, 24h, and 48h.
Monitor: For CM-DMI, watch for the shift of the -CH2Cl protons (approx 4.5 ppm) to -CH2OH (approx 4.3 ppm) or dimerization. For DMNP-Isox, monitor the -CH2O- protons (approx 4.9 ppm).
Expected Result:
CM-DMI: >50% degradation/hydrolysis expected within 24h (High reactivity/Low stability).
DMNP-Isox: <5% degradation expected over 48h (High stability).
DMNP-Isox: Non-volatile solid. The alkylating potential is neutralized by the phenoxy ether formation.
Verdict: For high-throughput screening (HTS) libraries, DMNP-Isox is the superior choice due to reduced toxicity and handling risks compared to its precursors.
References
Pharmaffiliates. (2025). Product Data: 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1).[2] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9312: 3,5-Dimethylisoxazole. Retrieved from
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. (Demonstrates the utility of the isoxazole core in BET inhibition).
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advances in chemistry and biology.[3] Journal of Medicinal Chemistry.[4] (General principles of LE and fragment growing).
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole. Retrieved from
A Technical Guide to Confirming the Regioselectivity of 2-Nitrophenoxy Substitution
For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules for pharmaceuticals and materials science, the precise contro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules for pharmaceuticals and materials science, the precise control of molecular architecture is paramount. Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of C-N and C-O bond formation in aryl systems. This guide focuses on a specific, yet widely applicable, subset of these reactions: the substitution of the 2-nitrophenoxy moiety. Here, we delve into the mechanistic underpinnings that dictate the regioselectivity of this transformation and provide a comprehensive overview of the experimental methodologies required for its unambiguous confirmation.
The Mechanistic Landscape: Why Regioselectivity is a Key Consideration
The 2-nitrophenoxy group is a common structural motif and a versatile synthetic intermediate. The inherent electronic properties of this system, specifically the presence of the strongly electron-withdrawing nitro group, play a decisive role in its reactivity. In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
The regioselectivity of nucleophilic attack on a 2-nitrophenoxy substrate is primarily governed by the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex. The nitro group exerts its electron-withdrawing effect through both induction and resonance. Resonance stabilization is most effective when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophile attacks at positions ortho or para to the nitro group.[2][3]
In the case of a 2-nitrophenoxy derivative, the phenoxy group itself is the leaving group. Therefore, the primary and most favorable reaction pathway is the ipso-substitution, where the nucleophile attacks the carbon atom directly attached to the phenoxy leaving group (C1 position). The ortho nitro group is perfectly positioned to stabilize the resulting Meisenheimer complex through resonance.
However, alternative reaction pathways, though generally less favorable, must be considered. These include cine-substitution, where the nucleophile attacks an adjacent carbon atom, and tele-substitution, where the attack occurs at a more distant position.[4][5] These alternative pathways are more likely to occur with highly reactive nucleophiles or under forcing reaction conditions. Therefore, rigorous experimental confirmation of the regioselectivity is not merely an academic exercise but a critical component of process development and quality control.
Experimental Confirmation: A Multi-faceted Approach
A combination of spectroscopic and analytical techniques is essential for the unambiguous determination of the regiochemical outcome of a 2-nitrophenoxy substitution reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the substitution pattern of an aromatic ring. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents. In a successful ipso-substitution, the characteristic signals of the 2-nitrophenoxy starting material will be replaced by a new set of signals corresponding to the substituted product. The relative positions of the remaining aromatic protons and their coupling constants (J-values) can be used to deduce the substitution pattern.
¹³C NMR Spectroscopy: The chemical shift of each carbon atom in the aromatic ring is influenced by the nature of the attached substituents. The carbon atom that has undergone substitution will experience a significant change in its chemical shift.
2D NMR Techniques for Unambiguous Assignment: For complex molecules or in cases where the ¹H NMR spectrum is not definitive, two-dimensional NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most crucial 2D NMR experiment for confirming regioselectivity. It reveals correlations between protons and carbons that are two or three bonds apart.[6][7][8] By observing the long-range correlations from the protons on the aromatic ring to the carbon atoms, one can definitively establish the connectivity and thus the substitution pattern. For instance, a correlation between a proton on the aromatic ring and the carbon of the newly introduced substituent would confirm the point of attachment.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space.[6][7] In cases of regioisomers, the spatial proximity of certain protons can be used to differentiate between them. For example, a NOESY correlation between a proton on the aromatic ring and a proton on the substituent can provide strong evidence for a specific regioisomer.
Table 1: Hypothetical ¹H NMR Data for a 2-Nitrophenoxy Substitution Reaction
Compound
Aromatic Protons
Chemical Shift (ppm)
Multiplicity
J (Hz)
Starting Material: 2-Nitrophenoxy-Substrate
H-3
7.90
dd
8.1, 1.5
H-4
7.60
ddd
8.5, 7.5, 1.5
H-5
7.20
ddd
8.1, 7.5, 1.2
H-6
7.00
dd
8.5, 1.2
Product: ipso-Substituted Product
H-3'
7.85
dd
8.2, 1.6
H-4'
7.55
ddd
8.4, 7.6, 1.6
H-5'
7.15
ddd
8.2, 7.6, 1.3
H-6'
6.95
dd
8.4, 1.3
Note: The chemical shifts and coupling constants are illustrative and will vary depending on the specific substrate and substituent.
X-ray Crystallography: The Gold Standard for Structural Determination
For crystalline products, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule.[9][10] This technique is considered the "gold standard" for structural elucidation as it provides precise information about bond lengths, bond angles, and the overall connectivity of the atoms.[11][12] If a suitable crystal of the reaction product can be obtained, X-ray crystallography can definitively confirm the regioselectivity of the substitution reaction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the product, confirming that a substitution reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the product, further corroborating the expected structure.
Experimental Protocols
The following are generalized protocols for performing a 2-nitrophenoxy substitution and for preparing a sample for NMR analysis.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of a 2-Nitrophenoxy Derivative
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-nitrophenoxy substrate (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
Addition of Nucleophile and Base: To the stirred solution, add the nucleophile (1.1-1.5 eq.). If the nucleophile is not a strong base itself, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq.) to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80 °C to 150 °C). The optimal temperature and reaction time will depend on the reactivity of the substrate and nucleophile.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Sample Preparation for NMR Analysis
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
Sample Amount: Weigh approximately 5-20 mg of the purified product into a clean, dry vial.
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) that completely dissolves the sample.
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl or sonicate to dissolve the sample completely.
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Acquisition: Acquire the desired NMR spectra (¹H, ¹³C, HSQC, HMBC, NOESY) on a high-field NMR spectrometer.
Visualizing the Process
Caption: General mechanism for the ipso-substitution of a 2-nitrophenoxy substrate.
Caption: Workflow for the experimental confirmation of regioselectivity.
Comparison with Alternative Methodologies
While the SNAr reaction of 2-nitrophenoxy compounds is a robust and reliable method, it is important to be aware of alternative synthetic strategies.
Table 2: Comparison of Synthetic Methods for C-N and C-O Bond Formation on Aromatic Rings
Method
Advantages
Disadvantages
Regioselectivity
SNAr of 2-Nitrophenoxy Derivatives
High regioselectivity, often high yielding, does not require a metal catalyst.
Requires an electron-withdrawing group on the aromatic ring, may require high temperatures.
Excellent, directed by the nitro group.
Buchwald-Hartwig Amination/Etherification
Broad substrate scope, applicable to electron-rich and electron-neutral systems.
Requires a transition metal catalyst (e.g., Palladium), sensitive to air and moisture.
Generally high, but can be influenced by ligand and reaction conditions.
Ullmann Condensation
One of the oldest methods, particularly for diaryl ether synthesis.
Requires a copper catalyst, often requires very high temperatures, substrate scope can be limited.
Can be variable, sometimes leading to mixtures of products.
Chan-Lam Coupling
Milder reaction conditions compared to Ullmann, uses a copper catalyst.
Can have issues with substrate scope and reproducibility.
Generally good, but can be substrate-dependent.
Conclusion
The nucleophilic aromatic substitution of 2-nitrophenoxy derivatives is a powerful tool for the synthesis of a wide range of valuable molecules. The regioselectivity of this reaction is strongly biased towards ipso-substitution due to the stabilizing effect of the ortho-nitro group on the Meisenheimer intermediate. However, as with any chemical transformation, rigorous experimental verification of the product's structure is essential. A combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography provides an unassailable body of evidence to confirm the regiochemical outcome. By understanding the underlying mechanistic principles and employing the appropriate analytical techniques, researchers can confidently utilize this important reaction in their synthetic endeavors.
References
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Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
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Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]
Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020, September 9). R Soc Open Sci, 7(9), 200906. [Link]
Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (n.d.). New Journal of Chemistry. [Link]
Observed correlations 1D NOESY and 2D 1 H- 13 C HMBC in the NMR... - ResearchGate. (n.d.). Retrieved from [Link]
Main correlations observed for compound 18, 2D 1 H-13 C HMBC (5a),... - ResearchGate. (n.d.). Retrieved from [Link]
Three-Component cine,ipso-Disubstitution of Nitrocoumarins - PMC. (2024, January 12). Retrieved from [Link]
Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones - ResearchGate. (n.d.). Retrieved from [Link]
Cine- and tele-Substitution reactions: review of work from 2002-2016 - ResearchGate. (2025, November 3). Retrieved from [Link]
Crystal structures of intermediates in the nitroalkane oxidase reaction - PubMed. (2009, April 21). Retrieved from [Link]
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). Retrieved from [Link]
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[1][2] Executive Summary & Immediate Action Do not dispose of this compound down the drain. 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1) is a functionalized heterocycle containing both a nitro group...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Immediate Action
Do not dispose of this compound down the drain.
3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole (CAS 936822-40-1) is a functionalized heterocycle containing both a nitro group and an isoxazole ring .[1][2][3][4][5][6] While stable under standard storage conditions, the presence of the nitro moiety (
) and the N-O bond in the isoxazole ring classifies this material as a high-energy precursor requiring specific thermal destruction protocols.[1][2]
Immediate Disposal Directive:
Method: High-temperature incineration with secondary combustion chamber (afterburner) and scrubber.[1]
Waste Stream: Organic Hazardous Waste (Solid) or Non-Halogenated Organic Solvent Waste (if in solution).[1]
Segregation: Keep separate from strong reducing agents, strong bases, and heavy metals.[2]
Chemical Profile & Hazard Analysis (The "Why")
To ensure safety, we must understand the molecular architecture driving these protocols.[2] This compound is not merely "organic waste"; it is a nitrogen-rich scaffold.[1]
Functional Group Hazards
Moiety
Structural Feature
Risk Implication
Disposal Consequence
Nitro Group
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attached to phenoxy ring
Potential for rapid oxidation; shock sensitivity (low but non-zero); toxic NOx release upon combustion.[1]
Must be incinerated to ensure complete oxidation of nitrogen oxides.[1]
Isoxazole Ring
N-O bond in 5-membered ring
Thermally labile bond; potential ring cleavage releases reactive nitrile oxides or ketones.[1]
Requires controlled thermal destruction to prevent formation of toxic byproducts.[1]
Ether Linkage
Peroxide formation potential (low risk in this specific structure, but relevant if stored in ether solvents).[1][2]
Check for peroxides if the compound is in aged solution.[1]
Solubility: Low in water; soluble in DMSO, Methanol, DCM.[2][3]
Combustibility: Combustible solid (Storage Class 11).[1]
Expert Insight: The combination of a nitro group and an isoxazole ring suggests that while the compound is not a primary explosive, it possesses a positive heat of decomposition .[2] Standard landfilling is negligent due to the risk of leaching nitro-aromatics into groundwater.[1]
Step-by-Step Disposal Protocol
Solid Waste (Pure Compound)[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers to prevent potential catalytic reduction of the nitro group.[1]
Solvent Wetting (Optional but Recommended): If the powder is very fine and prone to static dispersion, wet slightly with mineral oil or a high-flashpoint compatible solvent (e.g., propylene glycol) to suppress dust.[2][3]
Solvent Identification: Determine the primary solvent.[1]
Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."[1]
Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."[1]
Concentration Limit: If the concentration of the nitro-isoxazole exceeds 5% w/v, flag the container as "High BTU / High Nitrogen."
pH Check: Ensure the waste solution is Neutral (pH 6-8).
Warning: Do not mix with strong bases (NaOH, KOH).[2] Base-catalyzed decomposition of isoxazoles can be exothermic and rapid [1].[1]
Waste Stream Segregation Logic
The following decision tree illustrates the operational flow for segregating this specific compound.
Figure 1: Operational decision tree for the segregation and packaging of nitro-isoxazole waste streams.
Emergency Spill Procedures
In the event of a benchtop spill, autonomy and speed are critical.[2]
Evacuate & Ventilate: Nitro compounds can release irritating dust.[1] Clear the immediate area.[1][4][5][9][10]
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 dust mask (or respirator if powder is fine).[2]
Containment:
Solid Spill: Do not dry sweep.[1] Cover with a damp paper towel (dampened with water or mineral oil) to prevent dust generation, then scoop into a waste jar.[2]
Liquid Spill: Absorb with vermiculite or sand.[1] Do not use paper towels alone if the solution is concentrated, as drying nitro compounds on cellulose can increase flammability.[2]
Decontamination: Wash the surface with a mild soap solution.[1] Avoid bleach (hypochlorite), as it can react with amine byproducts if the isoxazole has degraded.[2]
Regulatory & Compliance Codes
When filling out your institution's hazardous waste manifest, use the following guidelines. While this specific CAS is not individually listed in 40 CFR 261.33 (P or U lists), it falls under "Characteristic" waste.[2]
Agency
Code
Description
Reason
EPA (RCRA)
D001
Ignitable
If in flammable solvent (Flash point < 60°C).[1][3]
EPA (RCRA)
D003
Reactive
Conservative classification:[1][3] Applied if the safety officer deems the nitro content high enough to warrant explosion protocols (rare for this specific ether, but possible).[2]